Fmoc-N-Me-Trp(Trt)-OH
Description
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38N2O4/c1-47(45(51)52-31-41-39-26-13-11-24-37(39)38-25-12-14-27-40(38)41)43(44(49)50)29-32-30-48(42-28-16-15-23-36(32)42)46(33-17-5-2-6-18-33,34-19-7-3-8-20-34)35-21-9-4-10-22-35/h2-28,30,41,43H,29,31H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQORQSNGSVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Topic: The Strategic Use of Fmoc-N-Me-Trp(Trt)-OH in Solid-Phase Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced proteolytic stability, improved membrane permeability, and valuable conformational constraints.[1][2][3][4] However, these modifications present significant synthetic hurdles, particularly the steric hindrance at the N-α position which complicates peptide bond formation.[2][4][5][6] Tryptophan residues add a further layer of complexity due to the susceptibility of the indole side chain to degradation during acidic cleavage.[7][8] Fmoc-N-Me-Trp(Trt)-OH is a meticulously designed building block that provides a three-part solution to these challenges. This guide offers an in-depth analysis of the chemical rationale behind this reagent, provides field-proven protocols for its successful incorporation, and discusses critical troubleshooting strategies for the synthesis of advanced N-methylated, tryptophan-containing peptides.
The Rationale: Deconstructing Fmoc-N-Me-Trp(Trt)-OH
The efficacy of Fmoc-N-Me-Trp(Trt)-OH in solid-phase peptide synthesis (SPPS) stems from the distinct, orthogonal functions of its three primary chemical moieties. Understanding the role of each component is critical to appreciating its application and navigating the associated synthetic challenges.
-
The Nα-Fmoc Group (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the alpha-amine, fundamental to the Fmoc/tBu synthesis strategy.[9][10] Its key feature is its lability to basic conditions (typically 20% piperidine in DMF) while remaining stable to the acidic conditions used for final cleavage.[11][12] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without disturbing the acid-labile side-chain protecting groups.[10]
-
The Nα-Methyl (N-Me) Group: The strategic introduction of a methyl group on the backbone amide nitrogen is a powerful tool in peptide drug design. It physically shields the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in-vivo half-life.[3] Furthermore, by removing a hydrogen bond donor, N-methylation can increase lipophilicity and membrane permeability.[1][4][5] Synthetically, however, this group is the source of the primary challenge; its steric bulk hinders the approach of an activated carboxyl group, making the formation of the N-methylated peptide bond a "difficult coupling" that requires specialized conditions.[2][11][13]
-
The Nin-Trityl (Trt) Group: The indole side chain of tryptophan is electron-rich and prone to oxidation and alkylation under the strongly acidic conditions of final cleavage. During this step, carbocations generated from the cleavage of other protecting groups (like tBu or even other Trt groups) can irreversibly modify the indole ring.[8] The trityl group serves as a bulky, acid-labile "permanent" protecting group for the indole nitrogen. It is stable to the repetitive basic treatments for Fmoc removal but is efficiently cleaved during the final TFA cocktail treatment.[12] Its removal generates trityl cations that must be effectively neutralized by scavenger reagents to prevent side reactions.[11][12]
Core Methodology: A Protocol for Successful Incorporation
The reduced nucleophilicity and increased steric bulk of the N-methylated amine demand a departure from standard coupling protocols.[2] Success hinges on the use of highly reactive coupling reagents and optimized reaction conditions.
Selection of Coupling Reagents
Standard carbodiimide reagents (DCC, DIC) are often insufficient for driving the coupling to completion.[14] Uronium/aminium or phosphonium-based reagents are required. HATU is widely regarded as one of the most effective reagents for coupling sterically hindered and N-methylated amino acids due to its high reactivity and reduced risk of racemization when used correctly.[3][11][13][15]
| Reagent | Activating Additive | Recommended Base | Coupling Efficiency (N-Me) | Racemization Risk |
| HATU | Internal (HOAt) | DIPEA, Collidine | Very High | Low to Moderate |
| HCTU | Internal (HOBt) | DIPEA, Collidine | High | Moderate |
| PyBOP | Internal (HOBt) | DIPEA, Collidine | Moderate to High | Moderate |
| PyAOP | Internal (HOAt) | DIPEA | Very High | Moderate |
| PyBrOP | None | DIPEA | Very High | High |
Detailed Experimental Workflow
This protocol outlines a single coupling cycle for incorporating Fmoc-N-Me-Trp(Trt)-OH using HATU.
Materials:
-
Peptide-resin with a free N-terminal primary amine
-
Fmoc-N-Me-Trp(Trt)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue solution in DMF
Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes. Drain.
-
Repeat the treatment for an additional 10-15 minutes to ensure complete removal of the previous Fmoc group.[11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-N-Me-Trp(Trt)-OH (4 eq. relative to resin loading) and HATU (3.95 eq.) in DMF.
-
Add DIPEA or Collidine (8 eq.). Using the weaker base collidine is recommended to minimize potential racemization.[11][15]
-
Pre-activate for 2-3 minutes. This time is critical; it allows for the formation of the active OAt-ester but is short enough to minimize base-catalyzed side reactions.[2][3]
-
Add the activated amino acid solution to the drained, washed resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), this time may be extended or a second coupling may be required.[2][13]
-
-
Reaction Monitoring:
-
The standard ninhydrin test will not work for the secondary amine of the newly coupled N-methyl residue.[13][14]
-
To confirm the consumption of the previous free amine, perform a Bromophenol Blue test .[13] A small sample of washed resin beads should turn yellow/orange if the reaction is complete; a blue or green color indicates unreacted amine, necessitating a recoupling step.[14]
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Final Cleavage and Deprotection: The Critical Role of Scavengers
Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the solid support and simultaneously removing all side-chain protecting groups, including the Trt group from the tryptophan indole.
The cleavage of the Trt group generates a stable trityl cation (Trt+). This electrophilic species can readily re-alkylate the electron-rich indole ring of tryptophan, leading to a significant and often inseparable byproduct.[12] Therefore, the use of a cleavage cocktail containing efficient cation scavengers is not optional, but mandatory.
Recommended Cleavage Protocol:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A common and effective mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) .[7] TIS acts as the primary scavenger for the trityl cation. For peptides also containing other sensitive residues like Cys or Met, Reagent K (TFA/thioanisole/water/phenol/EDT) can be used.[11]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion
Fmoc-N-Me-Trp(Trt)-OH is an advanced and indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its tripartite design directly addresses the distinct challenges of incorporating N-methylated residues and protecting the sensitive tryptophan side chain. While the steric hindrance posed by the N-methyl group necessitates the use of high-potency coupling reagents like HATU and carefully optimized protocols, the successful incorporation is a reliable and reproducible process. By understanding the underlying chemical principles and adhering to the methodologies outlined in this guide, researchers can confidently leverage Fmoc-N-Me-Trp(Trt)-OH to access novel and complex peptide architectures for drug discovery and development.
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
de la Figuera, N., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
-
Hernández-Pino, M., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Revista de la Sociedad Química de México, 58(3), 269-275. [Link]
-
Lozano, C., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 51, 21-31. [Link]
-
de la Torre, B.G., et al. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2-3), 113-116. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Aletras, A., et al. (1995). Application of the Trityl Group in Peptide Chemistry. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
-
Zikou, E., et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Molecules, 25(9), 2096. [Link]
-
Iris Biotech. (n.d.). Fmoc Resin Cleavage and Deprotection. Iris Biotech GmbH. [Link]
-
Coste, J., et al. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Fields, G.B., & Fields, C.G. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 17-33). Oxford University Press. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10696–10702. [Link]
-
Stathopoulos, P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(15), 4479. [Link]
- Google Patents. (2016). CN105367477A - 1-methyl tryptophan synthesis method.
-
PubChem. (n.d.). Fmoc-N-Me-D-Trp(Boc)-OH. National Center for Biotechnology Information. [Link]
-
Kar, M., et al. (2016). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical Science, 7(6), 3534–3539. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159. [Link]
-
Moody, Z., et al. (2022). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 61(33), e202204689. [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]
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A Senior Application Scientist's In-Depth Technical Guide to Fmoc-N-Me-Trp(Trt)-OH
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Fmoc-N-Me-Trp(Trt)-OH, a specialized amino acid derivative crucial for the synthesis of advanced therapeutic peptides. The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry, known to confer enhanced metabolic stability, improved cell permeability, and modulated receptor binding affinities.[1][2][3][4][5] This document offers an in-depth exploration of the chemical structure and physical properties of Fmoc-N-Me-Trp(Trt)-OH, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and expert insights into overcoming the unique challenges associated with its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.
Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design
Peptide-based therapeutics offer remarkable specificity and potency but are often limited by their pharmacokinetic profiles, particularly their susceptibility to proteolytic degradation and poor membrane permeability.[1][2][4] N-methylation of the peptide backbone, a modification where a methyl group replaces the hydrogen on an amide nitrogen, is a proven strategy to address these limitations.[1][3][6] This subtle structural change introduces steric hindrance that can significantly inhibit protease activity, thereby extending the in-vivo half-life of the peptide.[3][5] Furthermore, N-methylation can disrupt intramolecular hydrogen bonding, leading to a more flexible and lipophilic peptide that is better able to traverse cellular membranes.[2][3] The result is often a peptide with enhanced oral bioavailability and improved therapeutic potential.[1][2][4]
Chemical Structure and Physicochemical Properties of Fmoc-N-Me-Trp(Trt)-OH
Fmoc-N-Me-Trp(Trt)-OH is a meticulously designed building block for the seamless integration of an N-methylated tryptophan residue during Fmoc-based solid-phase peptide synthesis (SPPS). Its structure features three critical components:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-nitrogen is the cornerstone of Fmoc-SPPS. It remains stable during the coupling reaction and is selectively cleaved with a mild base, typically a piperidine solution, to allow for sequential peptide chain elongation.[7]
-
The N-Methyl Group: This is the key functional moiety of the molecule, which imparts the desirable properties of N-methylation to the final peptide.
-
The Trt (Trityl) Group: The bulky and acid-labile trityl group protects the indole nitrogen of the tryptophan side chain. This is essential to prevent unwanted side reactions, such as alkylation, during the acidic conditions of the final cleavage step.[8][9]
Caption: Functional components of the Fmoc-N-Me-Trp(Trt)-OH molecule.
Table 1: Physicochemical Properties of Fmoc-N-Me-Trp(Trt)-OH
| Property | Value | Source(s) |
| Synonym | Na-(((9H-fluoren-9-yl)methoxy)carbonyl)-Na-methyl-1-trityltryptophan | |
| CAS Number | 2044710-15-6 | |
| Molecular Formula | C46H38N2O4 | |
| Molecular Weight | 686.81 g/mol | N/A |
| Appearance | White to off-white powder | |
| Purity | ≥95% | |
| Solubility | Soluble in DMF, DCM, NMP | |
| Storage Temperature | -15°C to -25°C | [10] |
Application in Solid-Phase Peptide Synthesis: A Methodological Deep-Dive
The incorporation of N-methylated amino acids like Fmoc-N-Me-Trp(Trt)-OH presents a greater challenge than their non-methylated counterparts due to the steric hindrance of the N-methyl group. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure complete acylation.
The Causality Behind Reagent Selection
Standard coupling reagents may prove insufficient for driving the reaction to completion. The reduced nucleophilicity of the secondary amine on the resin-bound peptide requires a highly activated carboxylic acid.
-
Uronium/Aminium Reagents: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[11][12] HATU is often preferred for sterically hindered couplings as it can lead to faster reaction times and higher yields.[11][13]
-
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust option, particularly for challenging couplings.[12][14]
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating monitoring steps to ensure the success of each stage.
Caption: Step-by-step workflow for the incorporation of Fmoc-N-Me-Trp(Trt)-OH in SPPS.
Detailed Step-by-Step Protocol
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N-Me-Trp(Trt)-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Activation of Fmoc-N-Me-Trp(Trt)-OH:
-
In a separate vial, dissolve Fmoc-N-Me-Trp(Trt)-OH and HATU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. Causality Insight: Pre-activation ensures the formation of the highly reactive acyl-uronium intermediate before its introduction to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences (e.g., coupling to another N-methylated residue), extended reaction times or gentle heating (e.g., 40-50°C) may be beneficial.
-
-
Monitoring and Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling reaction. If the test is positive, a second coupling (recoupling) should be performed.
-
Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Final Cleavage and Deprotection
Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group, are removed. This is typically achieved using a strong acidic cocktail.
-
Cleavage Cocktail: A common cocktail for peptides containing Trp(Trt) is TFA/TIS/H2O (95:2.5:2.5) . Triisopropylsilane (TIS) acts as a scavenger to trap the highly reactive trityl cations released during cleavage, preventing the re-alkylation of the sensitive tryptophan indole side chain.[8][15] The cleavage reaction is typically run for 2-3 hours at room temperature.[15]
Analytical Characterization
The identity and purity of both the Fmoc-N-Me-Trp(Trt)-OH starting material and the final synthesized peptide should be rigorously confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final peptide.[16]
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide, verifying the successful incorporation of the N-methylated tryptophan residue.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the starting material and the final peptide, with characteristic signals indicating the presence of the Fmoc, Trt, and N-methyl groups.
Conclusion
Fmoc-N-Me-Trp(Trt)-OH is a high-value building block for the synthesis of next-generation peptide therapeutics. While its incorporation requires careful optimization of coupling conditions due to steric hindrance, the use of potent activating agents like HATU and adherence to rigorous protocols ensures high-yield synthesis. The resulting N-methylated peptides often exhibit superior pharmacokinetic properties, making the strategic use of this derivative a critical tool for advancing peptide-based drug discovery. This guide provides the foundational knowledge and practical protocols necessary for the successful application of Fmoc-N-Me-Trp(Trt)-OH in the modern peptide synthesis laboratory.
References
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-
PubChem. (n.d.). Fmoc-N-Me-D-Trp(Boc)-OH. Retrieved from [Link]
- Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
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-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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An In-depth Technical Guide on the Role of the Trityl Protecting Group in N-Methylated Tryptophan Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-methylated tryptophan and its derivatives is a critical process in medicinal chemistry and drug development, given their prevalence in bioactive natural products and pharmaceuticals. A significant challenge in this synthesis is the selective methylation of the indole nitrogen (N1 position) without affecting other reactive sites, such as the α-amino group. This technical guide provides an in-depth analysis of the strategic use of the trityl (triphenylmethyl, Trt) protecting group to achieve this selectivity. We will explore the rationale behind the selection of the trityl group, its mechanism of action, and provide detailed, field-proven protocols for its application and subsequent removal. This guide aims to equip researchers with the necessary knowledge to effectively utilize this methodology in their synthetic endeavors.
Introduction: The Significance of N-Methylated Tryptophan
N-methylated tryptophan derivatives are a class of compounds with significant biological activities. For instance, N-methyl-L-tryptophan has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1] The introduction of a methyl group on the indole nitrogen can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[2]
However, the synthesis of N-methylated tryptophan is not without its challenges. The tryptophan molecule possesses multiple nucleophilic sites, primarily the α-amino group and the indole nitrogen. Direct methylation often leads to a mixture of products, including Nα-methylated and di-methylated species, necessitating a robust protection strategy to ensure regioselectivity.
The Challenge: Regioselective N1-Methylation of Tryptophan
The primary obstacle in the synthesis of N1-methylated tryptophan is the competing reactivity of the α-amino group and the indole nitrogen. The indole N-H is less basic than the α-amino group, but it can be deprotonated under suitable basic conditions to allow for alkylation.[3] Without a protecting group on the α-amino nitrogen, methylation will predominantly occur at this more nucleophilic site. Therefore, a successful synthetic strategy hinges on the appropriate selection and application of protecting groups.
The Trityl Group: A Strategic Choice for Amine Protection
The trityl (Trt) group is a bulky protecting group widely used for amines, alcohols, and thiols.[4] Its large steric profile makes it particularly effective for the selective protection of primary amines.[5]
Why Choose the Trityl Group?
Several key features make the trityl group an excellent choice for the N-methylation of tryptophan:
-
Steric Hindrance: The significant steric bulk of the trityl group effectively shields the α-amino group from reacting with electrophiles like methylating agents.[5]
-
Mild Introduction and Removal: The trityl group can be introduced and removed under relatively mild conditions, which is crucial for preserving the integrity of the often-sensitive tryptophan molecule.[5] It is stable under basic and nucleophilic conditions but is readily cleaved by acids.[5][6]
-
Orthogonality: The acid-labile nature of the trityl group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz).[5] This orthogonality is a cornerstone of modern peptide and medicinal chemistry.
-
Enhanced Crystallization: The introduction of the hydrophobic trityl group can facilitate the crystallization of intermediates, aiding in their purification.[5]
The following diagram illustrates the general strategy for N1-methylation of tryptophan utilizing the trityl protecting group.
Caption: Synthetic workflow for N1-methylated tryptophan.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.
Stage 1: Protection of the α-Amino Group with Trityl Chloride
This procedure outlines the protection of the α-amino group of tryptophan.
Materials:
-
L-Tryptophan
-
Trityl chloride (Trt-Cl)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend L-tryptophan in anhydrous DCM.
-
Add pyridine and a catalytic amount of DMAP to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., DCM/hexanes) to yield Nα-Trityl-L-tryptophan.
Stage 2: N1-Methylation of the Indole Ring
This protocol describes the methylation of the indole nitrogen of Nα-Trityl-L-tryptophan.
Materials:
-
Nα-Trityl-L-tryptophan
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Methyl iodide (CH₃I) or another suitable methylating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Nα-Trityl-L-tryptophan in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Nα-Trityl-N1-methyl-L-tryptophan.
Stage 3: Deprotection of the Trityl Group
This final step involves the removal of the trityl group to yield the desired N1-methyl-L-tryptophan.
Materials:
-
Nα-Trityl-N1-methyl-L-tryptophan
-
Trifluoroacetic acid (TFA) or Formic acid (88-97%)[7]
-
Dichloromethane (DCM) (anhydrous)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
Procedure:
-
Dissolve Nα-Trityl-N1-methyl-L-tryptophan in anhydrous DCM.
-
Add a scavenger such as TIS (2.5-5% v/v).
-
Cool the solution to 0 °C.
-
Add TFA (typically 50-95% in DCM) or formic acid dropwise.[7][8]
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product and dissolve the triphenylmethanol byproduct.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N1-methyl-L-tryptophan.
Comparative Analysis of Deprotection Conditions
The choice of acid for deprotection is critical and depends on the presence of other acid-sensitive functional groups in the molecule.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[7] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[7] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[7] |
Troubleshooting and Optimization
-
Incomplete Protection: If the initial tritylation is incomplete, consider increasing the equivalents of trityl chloride and the reaction time. Ensure all reagents and solvents are anhydrous.
-
Low Yield in Methylation: The indole N-H is weakly acidic. Ensure complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base like NaH. The reaction should be performed under strictly anhydrous and inert conditions.
-
Incomplete Deprotection: The stability of the trityl group is sensitive to acid strength.[8] If deprotection is sluggish, you may need to increase the acid concentration, reaction time, or switch to a stronger acid like TFA.[8] The use of scavengers like TIS is crucial to prevent side reactions from the released trityl cation.
Conclusion
The trityl protecting group plays a pivotal role in the successful regioselective synthesis of N1-methylated tryptophan. Its steric bulk effectively shields the α-amino group, directing methylation to the indole nitrogen. The mild conditions required for its introduction and removal, coupled with its orthogonal properties, make it a valuable tool for medicinal chemists and synthetic organic chemists. By understanding the principles and protocols outlined in this guide, researchers can confidently apply this strategy to access a wide range of N-methylated tryptophan derivatives for drug discovery and development.
References
- Atherton, E., et al. (1988). Protection of Histidine In Peptide Synthesis: A Reassessment of the Trityl Group. Tetrahedron, 44(3), 843-857.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Phillips, R. S. (1992). Indole protects tryptophan indole-lyase, but not tryptophan synthase, from inactivation by trifluoroalanine. Archives of Biochemistry and Biophysics, 296(2), 489-496.
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry.
- Gafni, A., et al. (1995). Synthesis and Photophysics of the Optical Probe N1-Methyl-7-azatryptophan. Journal of the American Chemical Society, 117(49), 12269-12275.
- Organic Chemistry Portal. Tritylamines.
- ResearchGate. (2011, November).
- Schulze, C. (2015).
- Movassaghi, M., et al. (2021). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 143(49), 20790–20796.
- BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Andersen, N. H., et al. (2007). The Preference of Tryptophan for Membrane Interfaces: INSIGHTS FROM N-METHYLATION OF TRYPTOPHAN IN GRAMICIDIN CHANNELS. Journal of Biological Chemistry, 282(32), 23453–23464.
- Google Patents. (2016). CN105367477A - 1-methyl tryptophan synthesis method.
- BenchChem. (2025). Technical Support Center: Selective Deprotection of the Trityl Group.
- BenchChem. (2025).
- Zha, Z., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1526–1540.
- BenchChem. (2025). Synthesis of N-Boc-6-methyl-L-tryptophan: An In-depth Technical Guide.
- Fochi, M., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(23), 7805–7808.
- Diksic, M., et al. (1991). Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan.
- Glen Research. (2024). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers.
- Dzierzbicka, K., et al. (2019). Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. Molecules, 24(22), 4145.
- Organic Syntheses. N-Boc-l-tryptophan methyl ester.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. Tritylamines [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability Dynamics of Fmoc-N-Me-Trp(Trt)-OH Under Basic Deprotection Conditions: A Mechanistic Guide
Executive Summary
Backbone N-methylation is a pivotal modification in peptide drug development, utilized to enhance proteolytic stability, increase lipophilicity, and improve membrane permeability. However, the incorporation of highly sterically hindered building blocks, specifically Fmoc-N-Me-Trp(Trt)-OH , introduces severe thermodynamic and kinetic challenges during Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth mechanistic analysis of the instability of Fmoc-N-Me-Trp(Trt)-OH under standard basic deprotection conditions and outlines field-proven, self-validating protocols to mitigate epimerization and premature cleavage.
Mechanistic Analysis of Instability
The synthesis of N-methylated peptides is notoriously difficult due to the unique physicochemical alterations induced by the N-methyl group ()[1]. When utilizing Fmoc-N-Me-Trp(Trt)-OH, researchers must navigate three interconnected failure modes during base-catalyzed Fmoc removal (typically 20% piperidine in DMF).
Base-Catalyzed Epimerization
The N-methyl group alters the electronic environment of the α -carbon. Under basic conditions, the α -proton becomes highly susceptible to abstraction by secondary amines like piperidine. This abstraction forms a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, resulting in a racemic mixture of D- and L-epimers ()[2]. The bulky trityl (Trt) protecting group on the indole nitrogen exacerbates this issue; its massive steric footprint slows down the coupling of the subsequent amino acid, necessitating prolonged exposure to basic environments and driving further epimerization.
Diketopiperazine (DKP) Formation
N-methylation significantly lowers the energy barrier for cis-trans isomerization, increasing the population of the cis conformation of the peptide bond ()[1]. If N-Me-Trp(Trt) is located at the C-terminal or penultimate position, the removal of the Fmoc group from the subsequent amino acid liberates a primary amine in close spatial proximity to the anchoring ester/amide bond. This facilitates a rapid intramolecular nucleophilic attack, forming a thermodynamically stable 6-membered DKP ring and prematurely cleaving the peptide chain from the resin.
The Steric Clash: N-Me and Trt Synergy
While the Trt group effectively protects the indole nitrogen from alkylation, its combination with an α -N-methyl group creates extreme steric hindrance ()[3]. This steric wall drastically reduces the kinetics of both Fmoc deprotection and subsequent acylation, forcing a dangerous trade-off: use stronger bases/longer times (risking epimerization) or use milder conditions (risking incomplete synthesis).
Instability factors of Fmoc-N-Me-Trp(Trt)-OH under basic conditions.
Quantitative Data: Deprotection Reagent Comparison
To minimize side reactions, the choice of base is critical. The table below summarizes the causality between deprotection conditions and the stability of the N-Me-Trp(Trt) residue.
| Deprotection Reagent | Exposure Time | Epimerization Rate | DKP Formation Risk | Overall Sequence Yield | Mechanistic Rationale |
| 20% Piperidine / DMF | 30 min | 15 - 20% | High | < 50% | Strong secondary base abstracts α -proton; promotes enolization. |
| 20% Piperidine + 0.1M HOBt | 30 min | 5 - 8% | Moderate | 65% | HOBt acts as a weak acid, buffering the basicity and suppressing enolization. |
| 5% Piperazine / DMF | 30 min | < 2% | Low | 85% | Milder base; sufficient for Fmoc removal but lacks the pKa to abstract the α -proton. |
| 2% DBU / 2% Piperidine | 10 min | ~ 5% | Low | 75% | Ultra-fast deprotection limits time-dependent degradation, but DBU is highly basic. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating feedback loop. It employs mild deprotection and real-time UV monitoring to prevent over-exposure to basic conditions.
Phase 1: Optimized Coupling of Fmoc-N-Me-Trp(Trt)-OH
-
Resin Preparation: Swell the peptidyl-resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize pore accessibility.
-
Activation: Pre-activate Fmoc-N-Me-Trp(Trt)-OH (3.0 eq) using highly reactive coupling reagents: HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add DIEA (6.0 eq) and stir for 2 minutes. Causality: HOAt is superior to HOBt here due to the neighboring group effect of its nitrogen atom, which accelerates reaction with sterically hindered secondary amines.
-
Coupling: Add the activated mixture to the resin. React at 40°C for 2 hours.
-
Validation (Chloranil Test): Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. Use the Chloranil test; a successful coupling of the N-Me residue will leave the beads colorless, whereas unreacted secondary amines will stain deep blue/green.
Phase 2: Mild Basic Deprotection
-
Reagent Preparation: Prepare a solution of 5% Piperazine w/v in DMF containing 0.1 M HOBt. Causality: Piperazine is a milder base than piperidine, and HOBt suppresses base-catalyzed epimerization.
-
Deprotection: Treat the resin with the deprotection cocktail (2 × 10 minutes).
-
Self-Validation (UV Monitoring): Collect the deprotection flow-through and measure UV absorbance at 301 nm (the λmax of the dibenzofulvene-piperazine adduct). Deprotection is deemed complete when the absorbance of the second wash drops below 0.05 AU. Do not expose the resin to base longer than necessary.
-
Subsequent Coupling: Immediately couple the next amino acid using symmetric anhydrides or BTC (bis-(trichloromethyl)carbonate) to overcome the massive steric hindrance of the newly exposed N-Me-Trp(Trt) amine.
Optimized SPPS workflow for Fmoc-N-Me-Trp(Trt)-OH incorporation.
Conclusion
The instability of Fmoc-N-Me-Trp(Trt)-OH under basic conditions is a direct consequence of the synergistic steric bulk of the Trt and N-methyl groups, coupled with the increased acidity of the α -proton. By abandoning standard 20% piperidine protocols in favor of buffered, mild bases (5% piperazine + 0.1M HOBt) and utilizing real-time UV monitoring, researchers can effectively bypass epimerization and DKP formation, ensuring high-fidelity synthesis of complex N-methylated therapeutics.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." ACS Publications, 2008. Available at:[Link]
-
Wang, Y., et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." MDPI, 2021. Available at:[Link]
-
Ricardo, A., et al. "Discovery of Zilucoplan: A Complement C5 Inhibitor for Treatment of Anti-Acetylcholine Receptor (AChR) Antibody-Positive Generalized Myasthenia Gravis (gMG)." PMC - NIH, 2019. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Zilucoplan: A Complement C5 Inhibitor for Treatment of Anti-Acetylcholine Receptor (AChR) Antibody-Positive Generalized Myasthenia Gravis (gMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]
Harnessing N-Methylated Tryptophan Derivatives to Overcome the Peptide Bioavailability Barrier
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The therapeutic promise of peptides is often curtailed by their inherent pharmacokinetic weaknesses, primarily their susceptibility to enzymatic degradation and poor membrane permeability, which results in low oral bioavailability.[1][2] Chemical modification is a cornerstone of strategies to surmount these challenges, and among these, N-methylation of the peptide backbone is a particularly powerful tool.[3][4] This guide provides a deep dive into the strategic use of N-methylated tryptophan derivatives to enhance peptide bioavailability. We will explore the mechanistic underpinnings of this approach, detail synthetic methodologies, provide robust experimental protocols for validation, and discuss the critical considerations necessary for successful implementation in a drug development context.
The Fundamental Challenge: Why Peptides Struggle with Oral Delivery
Peptide-based therapeutics offer high specificity and potency, but their journey from oral administration to systemic circulation is fraught with obstacles. The gastrointestinal (GI) tract presents a hostile environment characterized by a wide pH range and a host of proteolytic enzymes.[5][6] Peptides, being chains of amino acids, are natural substrates for these enzymes.
-
Enzymatic Degradation: Enzymes like pepsin in the stomach and trypsin and chymotrypsin in the small intestine efficiently cleave peptide bonds, breaking down the therapeutic before it can be absorbed.[6] Tryptophan-containing peptides are particularly vulnerable to chymotrypsin, which preferentially cleaves at the C-terminus of large aromatic residues.
-
Poor Membrane Permeability: The intestinal epithelium forms a formidable barrier to absorption.[5] Most peptides are too large and hydrophilic to passively diffuse across the lipid-rich cell membranes. Their backbone is rich in hydrogen bond donors (amide N-H groups) and acceptors (carbonyl C=O groups), which are energetically unfavorable in a lipid environment, further hindering passive diffusion.[3][5]
N-Methylation: A Dual-Action Strategy for Enhanced Bioavailability
Backbone N-methylation, the substitution of an amide proton with a methyl group, is a subtle yet profound modification that directly addresses the two primary barriers to oral bioavailability.[3][7] The inspiration for this strategy comes from nature itself; cyclosporine A, an orally bioavailable cyclic peptide, features seven N-methylated residues.[1][4]
The benefits of N-methylation are twofold:
-
Enhanced Metabolic Stability: The addition of a methyl group to the amide nitrogen provides steric hindrance, effectively shielding the adjacent peptide bond from the active site of proteolytic enzymes.[3] This "molecular armor" dramatically increases the peptide's half-life in the GI tract.
-
Improved Membrane Permeability: N-methylation impacts permeability through several mechanisms:
-
Reduced Hydrogen Bond Donor Capacity: By replacing an N-H group, N-methylation eliminates a hydrogen bond donor. This reduces the energetic penalty of moving the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane, thereby favoring passive diffusion.[3][8]
-
Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[3] This can pre-organize the peptide into a bioactive and more membrane-permeable conformation, often by stabilizing specific turn structures that mask polar groups.[9]
-
The Strategic Importance of Tryptophan N-Methylation
Tryptophan is a unique amino acid. Its large, aromatic indole side chain is often a critical "hot spot" for receptor binding interactions.[10] However, this also makes it a prime target for enzymatic degradation by chymotrypsin. N-methylating the tryptophan residue itself, or an adjacent residue, can provide targeted protection where it's most needed.
It is crucial to distinguish between the two primary sites of methylation for a tryptophan residue:
-
Backbone Nα-Methylation: This is the standard approach for improving bioavailability, conferring the benefits of enzymatic shielding and reduced polarity as described above.
-
Side-Chain N1-Methylation (Indole): Methylating the nitrogen of the indole ring removes its ability to act as a hydrogen bond donor.[11] This can be a valuable tool for probing structure-activity relationships (SAR) but may also alter or abolish bioactivity if that hydrogen bond is essential for target engagement.[11]
This guide will focus primarily on the more common and broadly applicable backbone Nα-methylation of tryptophan for improving pharmacokinetic properties.
Synthesis of N-Methylated Tryptophan-Containing Peptides
The synthesis of N-methylated peptides requires specialized protocols due to the increased steric hindrance at the N-methylated amine, which can lead to slow and incomplete coupling reactions.[3] The most common and reliable method involves the use of pre-synthesized N-methylated amino acid building blocks during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of Fmoc-N-Me-Trp(Boc)-OH in SPPS
This protocol outlines the key steps for coupling an N-methylated tryptophan residue onto a growing peptide chain on a solid support.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.
-
Fmoc-N-Me-Trp(Boc)-OH.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF).
Methodology:
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of Fmoc-N-Me-Trp(Boc)-OH, 2.95 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes. Causality Note: Pre-activation is critical for converting the amino acid's carboxylic acid into a more reactive ester, which is necessary to overcome the steric hindrance of the N-methyl group and the secondary amine of the preceding residue.
-
Coupling: Add the pre-activated mixture to the deprotected resin. Agitate the reaction vessel at room temperature. The coupling time must be extended significantly compared to standard amino acids, typically ranging from 4 to 24 hours.
-
Monitoring: To ensure the reaction goes to completion, a small sample of resin can be taken for a Kaiser test. Trustworthiness Note: The Kaiser test will be negative even with a free amine because it tests for primary amines. For secondary amines like the one preceding an N-methylated residue, a Chloranil or Isatin test should be used to confirm complete coupling.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection (e.g., 20% piperidine in DMF) to prepare for the coupling of the next amino acid.
-
Double Coupling (Optional): If the initial coupling is found to be incomplete, a second coupling step (repeating steps 1-4) can be performed to drive the reaction to completion.
A Self-Validating Workflow for Assessing Bioavailability
A systematic, multi-stage approach is essential to validate the efficacy of N-methylation. Each stage provides critical data that informs the decision to proceed to the next, more resource-intensive phase.
Caption: Workflow for validating N-methylated tryptophan peptides.
Stage 1: In Vitro Enzymatic Stability
Objective: To quantify the increase in resistance to enzymatic degradation.
Protocol: Stability in Simulated Intestinal Fluid (SIF) with Chymotrypsin
-
Preparation: Prepare SIF solution (e.g., per USP standards). Prepare stock solutions of the native peptide and the N-methylated peptide in a suitable buffer. Prepare a stock solution of α-chymotrypsin.
-
Incubation: Add the peptide stock to pre-warmed SIF at 37°C to a final concentration of 100 µM. Initiate the reaction by adding α-chymotrypsin (e.g., to a final enzyme:substrate ratio of 1:100 w/w).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution containing a stopping agent (e.g., 10% Trichloroacetic Acid - TCA) or by snap freezing. Trustworthiness Note: Effective quenching is critical for accurate time points. A control reaction without enzyme should be run in parallel to account for any non-enzymatic degradation.
-
Analysis: Analyze the samples by LC-MS to quantify the percentage of the remaining parent peptide at each time point.
-
Data Interpretation: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) for both the native and N-methylated peptides.
| Peptide Variant | Half-life (t½) in SIF + Chymotrypsin |
| Native Peptide-Trp | < 5 minutes |
| N-Me-Trp Peptide | > 120 minutes |
| Table 1: Representative data showing the expected dramatic increase in enzymatic stability upon N-methylation of a tryptophan-containing peptide. |
Stage 2: In Vitro Membrane Permeability
Objective: To assess the peptide's ability to cross a lipid membrane, modeling intestinal absorption.
Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[12]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until a differentiated monolayer is formed.
-
Integrity Check: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Trustworthiness Note: Only monolayers with high TEER values (>250 Ω·cm²) are suitable for the assay, ensuring the primary route of transport is through the cells (transcellular) or tight junctions (paracellular), not through gaps.
-
Assay: Add the test peptide (native or N-methylated) to the apical (AP) side (representing the intestinal lumen). The basolateral (BL) side (representing the blood) contains a fresh buffer.
-
Sampling: At various time points, take samples from the basolateral side and analyze the concentration of the peptide using LC-MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
| Peptide Variant | Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| Native Peptide-Trp | < 1.0 | Low |
| N-Me-Trp Peptide | 2.0 - 5.0 | Moderate to Good |
| Table 2: Expected permeability data. N-methylation is anticipated to increase the Papp value, shifting the peptide from a low to a more favorable absorption category. |
Critical Considerations and Potential Pitfalls
While powerful, N-methylation is not a universal solution and must be applied judiciously.
-
Impact on Bioactivity: The primary risk is that the modification may disrupt a critical interaction with the biological target.[8][13] If the amide N-H of the tryptophan residue is a key hydrogen bond donor for receptor binding, its removal will likely decrease or abolish activity. Therefore, in vitro bioactivity assays must be run in parallel with stability and permeability studies.
-
Positional Effects: The benefits of N-methylation are highly dependent on its position.[3] Methylating a residue in a flexible region of the peptide may have a greater impact on preventing enzymatic cleavage than methylating a residue already constrained within a rigid secondary structure.
-
Synthetic Difficulty: As noted, the synthesis of N-methylated peptides is more challenging and costly than for standard peptides, requiring longer coupling times and specialized reagents.[3]
Conclusion: A Validated Tool for Modern Peptide Drug Discovery
N-methylation of tryptophan-containing peptides represents a field-proven, rational approach to improving drug-like properties. By sterically shielding the peptide backbone and reducing its polarity, this modification can simultaneously enhance enzymatic stability and improve membrane permeability, two of the most significant hurdles in oral peptide drug development.[1][2][3] While it requires careful consideration of potential impacts on bioactivity and presents synthetic challenges, a systematic validation workflow allows researchers to de-risk this strategy early. The successful application of N-methylation can transform a potent but pharmacokinetically flawed peptide lead into a viable oral drug candidate, as demonstrated by the development of orally available somatostatin analogs.[1][2] As peptide therapeutics continue to tackle increasingly complex targets, the strategic N-methylation of key residues like tryptophan will remain an indispensable tool in the medicinal chemist's arsenal.
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Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1351-1361. [Link]
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Servillo, L., D'Onofrio, N., & Balestrieri, M. L. (2018). Citrus Genus Plants Contain N-Methylated Tryptamine Derivatives and Their 5-Hydroxylated Forms. Frontiers in Plant Science, 9, 147. [Link]
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Li, Z., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 8(16), 4494–4504. [Link]
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LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
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Jain, A., et al. (2012). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 165-175. [Link]
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Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed, 18636716. [Link]
- Google Patents. (2016). CN105367477A - 1-methyl tryptophan synthesis method.
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Ambler, B. R., et al. (2016). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 138(35), 11132–11135. [Link]
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Rogers, J. M., et al. (2019). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 10(1), 3192. [Link]
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Wang, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. Molecules, 27(18), 5824. [Link]
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Crisenza, G. E., et al. (2021). Photochemical Chemoselective Alkylation of Tryptophan-Containing Peptides. Organic Letters, 23(3), 853–858. [Link]
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Wikipedia. (n.d.). Tryptophan. [Link]
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Zhu, D., et al. (2012). Improvement of enzymatic stability and intestinal permeability of deuterohemin-peptide conjugates by specific multi-site N-methylation. PubMed, 23078716. [Link]
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Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
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van der Heijden, J., et al. (2023). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. ChemRxiv. [Link]
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Sharma, G., et al. (2025). Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI. [Link]
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Sun, H., et al. (2006). The Preference of Tryptophan for Membrane Interfaces: INSIGHTS FROM N-METHYLATION OF TRYPTOPHANS IN GRAMICIDIN CHANNELS. Journal of Biological Chemistry, 281(7), 4346–4355. [Link]
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PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. [Link]
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Schramma, K. R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PNAS, 119(13), e2117893119. [Link]
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Aurelio, L., et al. (2002). A Novel Synthesis of N-Methyl Asparagine, Arginine, Histidine, and Tryptophan. Organic Letters, 4(20), 3525–3528. [Link]
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Lelimousin, M., & Chipot, C. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences, 24(5), 4966. [Link]
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Sai Life Sciences. (2025). From injections to pills: oral peptides set to transform drug development. [Link]
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Gleadall, K. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Almac Group. [Link]
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van der Heijden, J., et al. (2024). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. ETH Zurich Research Collection. [Link]
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Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(1), 715–721. [Link]
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Vlieghe, P., & Gmitrowicz, A. (2022). Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs. Pharmaceutics, 14(8), 1599. [Link]
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Sobańska, A. W., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
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Conformational Effects of N-Methyl Tryptophan in Peptide Drug Design
An In-Depth Technical Guide
Abstract
The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug development. Among various strategies, N-methylation of the peptide backbone has emerged as a powerful tool for overcoming inherent liabilities such as poor metabolic stability and low oral bioavailability.[1][2] This guide provides a detailed exploration of N-methyl tryptophan, a unique and functionally significant modification in peptide drug design. We will dissect the profound conformational consequences of introducing a methyl group to the indole-containing amino acid, tryptophan. This modification not only imparts proteolytic resistance but also rigidly constrains the peptide backbone, influencing side-chain orientation and, consequently, molecular interactions. This document serves as a technical resource for researchers and drug developers, offering insights into the structural biology, biophysical properties, and analytical workflows essential for harnessing the full potential of N-methyl tryptophan in creating next-generation peptide therapeutics.
The Strategic Imperative of N-Methylation in Peptide Therapeutics
Peptides offer remarkable specificity and potency as therapeutic agents, yet their progression into viable drugs is often hindered by their intrinsic properties.[1] Native peptides are susceptible to rapid degradation by proteases and typically exhibit poor membrane permeability, limiting their administration to parenteral routes. N-methylation, the substitution of the amide proton with a methyl group, is a bio-inspired strategy—found in natural products like cyclosporine—to systematically address these shortcomings.[1][3]
The core benefits of N-methylation include:
-
Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by endo- and exopeptidases.[3][4][5]
-
Increased Lipophilicity: The removal of a hydrogen bond donor and the addition of a hydrophobic methyl group increases the overall lipophilicity of the peptide, which can improve membrane permeability and oral bioavailability.[1][3][4]
-
Conformational Restriction: The introduction of steric bulk on the backbone nitrogen atom restricts the rotational freedom of the peptide chain, often pre-organizing it into a specific, bioactive conformation.[3]
While N-methylation of any amino acid is impactful, its application to tryptophan offers unique advantages due to the residue's critical role in molecular recognition through its large, aromatic indole side chain.
The Unique Structural Landscape of N-Methyl Tryptophan
The introduction of a methyl group to the tryptophan amide nitrogen induces a cascade of local and global conformational changes that are fundamental to its function in drug design.
Impact on the Peptide Backbone
The primary effects of N-methylation are localized to the peptide bond itself.
-
Elimination of the Hydrogen Bond Donor: The most immediate consequence is the removal of the amide proton. This prevents the residue from acting as a hydrogen bond donor, a critical interaction for the stabilization of canonical secondary structures like α-helices and β-sheets.[3][4] This disruption often leads to more extended or turn-like structures.[4]
-
Cis/Trans Amide Bond Isomerization: The steric clash between the N-methyl group and adjacent side chains lowers the energy barrier for rotation around the peptide bond (ω angle). This results in a significant population of both trans (ω ≈ 180°) and cis (ω ≈ 0°) isomers in solution.[4][6][7] The presence of these two slowly interconverting conformers is a hallmark of N-methylated peptides and can be readily observed by techniques like NMR and HPLC.[4]
Caption: Cis and trans isomers of an N-methylated peptide bond.
Ramachandran Space Restriction
The steric bulk of the N-methyl group severely restricts the allowable backbone dihedral angles (φ and ψ). This effect can be visualized using a Ramachandran plot, which maps the energetically accessible conformational space for an amino acid residue.[8][9] For an N-methylated residue, large regions of the plot, particularly the α-helical region, become sterically forbidden.[10] This conformational constraint is a key tool for locking a peptide into a desired shape for receptor binding.
Caption: N-methylation restricts allowable Ramachandran (φ, ψ) space.
Influence on Tryptophan Side-Chain Conformation
The rigidification of the peptide backbone directly influences the orientation of the bulky indole side chain of tryptophan. The side-chain conformation is defined by the chi (χ) torsion angles. By constraining the backbone, N-methylation can favor specific χ1 and χ2 angles, positioning the indole ring for optimal (or suboptimal) interactions with a biological target.[11][12] This is particularly important for interactions driven by π-π stacking or cation-π interactions, which are common for tryptophan residues in binding pockets.[13]
Biophysical and Pharmacokinetic Consequences
The structural changes induced by N-methyl tryptophan translate directly into altered drug-like properties.
| Property | Consequence of N-Methyl Tryptophan | Rationale |
| Metabolic Stability | Significantly Increased | Steric hindrance at the amide bond prevents recognition and cleavage by proteolytic enzymes.[2][3][4] |
| Membrane Permeability | Generally Increased | Loss of an H-bond donor and increased lipophilicity favor passive diffusion across cell membranes.[1][3][4] |
| Aqueous Solubility | Potentially Decreased | The increase in hydrophobicity can sometimes lead to aggregation or poor solubility, a key consideration during formulation.[4] |
| Receptor Binding | Modulated (Increased or Decreased) | Conformational rigidity can pre-organize the peptide into a high-affinity binding mode.[1] However, if the constrained conformation is not compatible with the receptor, affinity will be lost.[2] |
| Receptor Selectivity | Potentially Increased | By locking the peptide into a conformation recognized by a specific receptor subtype, selectivity over other related receptors can be dramatically improved.[1] |
Experimental Workflows for Analysis
A robust analytical framework is essential to characterize the effects of N-methyl tryptophan incorporation.
Synthesis of N-Methyl Tryptophan Peptides
The synthesis of N-methylated peptides requires specialized protocols, typically within a standard solid-phase peptide synthesis (SPPS) workflow.
Protocol: Manual SPPS Incorporation of Fmoc-N-Me-Trp(Boc)-OH
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Perform a standard Fmoc deprotection step using 20% piperidine in DMF to free the N-terminal amine.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-N-Me-Trp(Boc)-OH, 3 equivalents of a coupling reagent (e.g., HBTU/HOBt or HATU), and 6 equivalents of a non-nucleophilic base (e.g., DIPEA) in DMF. Allow to pre-activate for 5-10 minutes.
-
Causality: N-methylated amino acids are sterically hindered and couple more slowly than their standard counterparts. Pre-activation ensures the formation of the active ester, improving coupling efficiency. Using a potent coupling reagent like HATU is often necessary.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Self-Validation: The Kaiser test detects free primary amines. For a successful coupling to a secondary amine (like the one preceding the N-methylated residue), the test should be negative (beads remain colorless). However, after coupling to the N-methylated residue, the subsequent N-terminus is a secondary amine, so the Kaiser test will be negative regardless of completion. A chloranil test is required to confirm the presence of a free secondary amine.
-
-
Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.
-
Iteration: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups (like Boc on the tryptophan indole).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the mass and purity using LC-MS.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation of N-methylated peptides.
Key Observables:
-
Cis/Trans Isomerism: The presence of both isomers in solution leads to a doubling of NMR signals for residues flanking the N-methylated amide bond.[4] The ratio of these conformers can be quantified by integrating the respective peaks.
-
N-Methyl Signal: The N-methyl group itself provides a distinct singlet in the ¹H NMR spectrum, typically appearing between 2.7-3.1 ppm.[4]
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments reveal through-space correlations between protons that are close to each other (<5 Å). This is critical for determining the 3D structure.
-
Trans Isomer: A strong NOE is observed between the α-proton of the N-methylated tryptophan and the α-proton of the preceding residue.
-
Cis Isomer: A strong NOE is observed between the α-proton of the preceding residue and the N-methyl protons of the tryptophan.[4]
-
Protocol: Basic NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide (typically 1-5 mM) in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or DMSO-d₆). Add a known concentration of a reference standard like DSS or TSP.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥600 MHz). Essential experiments include:
-
1D ¹H
-
2D TOCSY (to assign protons within a spin system/residue)
-
2D NOESY (to identify through-space proximities)
-
¹H-¹³C HSQC (to correlate protons with their attached carbons)
-
-
Spectral Assignment: Use the TOCSY spectrum to trace the connectivity of protons within each amino acid residue. Use the NOESY spectrum to "walk" along the backbone, connecting one residue to the next (sequential assignment).
-
Isomer Identification: Identify the two sets of signals corresponding to the cis and trans conformers. Use the characteristic NOE patterns described above to definitively assign each set to a specific isomer.
-
Structure Calculation: Use the distance restraints derived from NOE intensities, along with dihedral angle restraints from chemical shifts or coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This will generate an ensemble of structures consistent with the NMR data.
Caption: A typical workflow for NMR-based structural analysis.
Conclusion and Future Outlook
The incorporation of N-methyl tryptophan is a sophisticated and highly effective strategy in modern peptide drug design. It offers a direct pathway to improving metabolic stability and membrane permeability while simultaneously providing a powerful tool for conformational control. The steric influence of the N-methyl group, combined with the unique physicochemical properties of the tryptophan side chain, allows for the fine-tuning of receptor affinity and selectivity. However, this modification is not a universal solution. The synthetic challenges and the potential for decreased solubility or loss of activity necessitate a rational, structure-guided design approach.
Future advancements will likely focus on expanding the toolkit of N-methylated non-natural amino acids and developing more efficient synthetic methodologies. The integration of computational modeling with empirical techniques like NMR and X-ray crystallography will continue to refine our ability to predict the conformational consequences of N-methylation, accelerating the design of potent, selective, and orally bioavailable peptide therapeutics.
References
- Coulometric Mass Spectrometry for Absolute Quantitation of Tryptophan-Containing Peptides. Vertex AI Search.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Conformational analysis of N-methylated peptides: (a) Ramachandran plots...
- Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
- Aubry, A., Cazaubon, C., et al. (1987). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research.
- Paschke, A. K., Meeus, E. J., et al. (2025).
- Havlin, R. H., et al. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. Journal of the American Chemical Society, 126(14), 4546–4555.
- Rogers, J. M., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
- Havlin, R. H., et al. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation.
- Fine-Tuning of the Neuropeptide Y1 G Protein-Coupled Receptor by the Tryptophan6.48 “Toggle Switch”. PMC.
- Donnelly, P. S. (2019). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
- Ramachandran plot. Wikipedia.
- (a) Ramachandran map for N-acetyl- L -Ala-N ′ -methylamide...
- Ho, B. K., & Brasseur, R. (2005). The Ramachandran plots of glycine and pre-proline. BMC Structural Biology.
- Knapska, K., et al. (2020). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Molecules.
- Should My Peptide Be Methyl
- GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. PMC.
- Secondary structure and backbone conform
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Application Note: Optimized Solid-Phase Synthesis Protocols for Incorporating Fmoc-N-Me-Trp(Trt)-OH into Antimicrobial Peptides
Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The development of Antimicrobial Peptides (AMPs) as viable therapeutics is frequently bottlenecked by their susceptibility to proteolytic degradation and off-target toxicity (e.g., hemolysis). Backbone N -methylation has emerged as a powerful medicinal chemistry strategy to overcome these limitations[1]. By replacing standard amino acids with N -methylated analogs, researchers can introduce steric hindrance that shields adjacent amide bonds from proteases, while simultaneously modulating the peptide's secondary structure to optimize membrane insertion[2].
Tryptophan (Trp) is a critical residue in AMPs due to its preference for the interfacial region of lipid bilayers. However, incorporating Fmoc-N-Me-Trp(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS) presents a formidable synthetic challenge. The combination of the Nα -methyl group and the massive steric bulk of the Trityl (Trt) protecting group on the indole nitrogen creates extreme steric hindrance[3]. This Application Note details the causality-driven protocols required to successfully couple this residue, validate its incorporation, and elongate the peptide chain without inducing racemization or sequence truncation.
Fig 1: Mechanistic pathway of N-Me-Trp enhancing AMP therapeutic index and stability.
Experimental Design: Overcoming Synthetic Bottlenecks
The Pre-Activation Dilemma
Coupling N -methylated amino acids requires highly reactive coupling reagents like HATU or COMU. However, over-activation leads to the formation of an oxazolone intermediate, which rapidly racemizes[4]. Causality: To prevent the epimerization of the α -carbon, pre-activation times must be strictly limited to ≤2 minutes before the activated ester is introduced to the resin.
The Secondary Amine Coupling Barrier
Once Fmoc-N-Me-Trp(Trt)-OH is successfully coupled and deprotected, the resulting N -terminal amine is a secondary amine. Coupling the subsequent amino acid onto this sterically occluded nitrogen is the most difficult step in the synthesis. Standard HBTU/DIC chemistry will fail[3]. We utilize a double-coupling strategy with HATU/HOAt, which leverages the neighboring-group effect of the 7-aza nitrogen in HOAt to accelerate aminolysis[1].
Self-Validating Colorimetric Assays
The standard Kaiser test detects primary amines. Because the deprotected N-Me-Trp exposes a secondary amine, the Kaiser test will yield a false negative, misleading the chemist into assuming successful coupling. Causality: You must switch to the Chloranil test or the De Clercq test , which specifically react with secondary amines to produce a blue/green bead color.
Diketopiperazine (DKP) Formation
If the N-Me-Trp is located at the C -terminus (e.g., position 2 from the resin), the deprotection of the third amino acid's Fmoc group can trigger a nucleophilic attack by the free amine onto the resin ester linkage. This cleaves the dipeptide prematurely as a cyclic diketopiperazine. To prevent this, use the highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin.
Quantitative Data & Reagent Selection
Table 1: Optimization of Coupling Conditions for N-Methylated Residues
| Coupling Reagent | Activation Chemistry | Pre-activation Time | Efficiency on Secondary Amines | Risk of Racemization |
| DIC / Oxyma Pure | Carbodiimide / Oxime | 0 min | Moderate | Low |
| HATU / HOAt / DIPEA | Uronium / Azabenzotriazole | 2 min | High | Moderate |
| COMU / DIPEA | Uronium / Morpholino | 1 min | Very High | Low-Moderate |
| Triphosgene (BTC) | Acid Chloride (in situ) | N/A | Exceptional | High (if uncontrolled) |
Table 2: Pharmacodynamic Impact of Trp N-Methylation in AMPs (Representative Trends)
| Peptide Variant | Serum Half-Life (h) | MIC vs. E. coli ( μ g/mL) | Hemolysis ( HC50 , μ g/mL) | Structural Consequence |
| Native AMP (L-Trp) | 1.2 | 4.0 | 25.0 | Standard α -helix formation |
| N-Me-Trp Substituted | > 12.0 | 2.0 | > 100.0 | Localized helix disruption; optimized amphipathicity |
(Note: Data reflects typical therapeutic window expansions observed in literature following targeted N-methylation[2].)
Step-by-Step Methodology
Workflow Visualization
Fig 2: Optimized SPPS workflow for incorporating sterically hindered N-methylated Tryptophan.
Phase 1: Preparation and Coupling of Fmoc-N-Me-Trp(Trt)-OH
-
Resin Preparation: Swell 0.1 mmol of Rink Amide or 2-CTC resin in DMF for 45 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).
-
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-N-Me-Trp(Trt)-OH and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA.
-
Pre-activation: Allow the mixture to activate for exactly 2 minutes at room temperature to minimize racemization[4].
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 3 hours. (Note: Microwave-assisted coupling at 75°C for 10 minutes can be used as an alternative).
-
Validation: Perform a standard Kaiser test. The beads should be colorless/yellow (indicating the successful capping of the previous primary amine).
Phase 2: Deprotection and The "Difficult Coupling"
-
Deprotection: Remove the Fmoc group from the newly coupled N-Me-Trp using 20% piperidine in DMF (2 × 10 min). Wash thoroughly.
-
Validation (Critical Step): Perform a Chloranil Test . A positive result (blue/green beads) confirms the presence of the secondary amine.
-
Activation of the Next Amino Acid: Dissolve 0.4 mmol (4 eq) of the subsequent Fmoc-AA-OH and 0.39 mmol (3.9 eq) of HATU in DMF. Add 0.8 mmol (8 eq) of DIPEA. Activate for 2 minutes.
-
Double Coupling: Add to the resin and agitate for 4 hours. Drain, wash, and repeat the coupling step with a fresh batch of activated amino acid for another 4 hours to overcome the steric barrier of the Nα -methyl group[3].
-
Validation: Perform the Chloranil test again. The beads must be colorless, indicating complete conversion of the secondary amine.
Phase 3: Cleavage and Scavenging
Causality: The Trityl (Trt) protecting group on the Tryptophan indole ring will generate a highly reactive trityl cation upon acid cleavage. If not aggressively scavenged, it will re-alkylate the Tryptophan ring at the 2, 5, or 7 positions, ruining the synthesis.
-
Cleavage Cocktail: Prepare Reagent K or a modified cocktail: TFA / TIS / H2O / DoDT (3,6-dioxa-1,8-octanedithiol) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.
-
Reaction: Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet 3× with ether.
-
Analysis: Lyophilize the crude peptide and analyze via LC-MS to confirm the correct mass and absence of +242 Da (Trityl re-alkylation) or -18 Da (DKP formation) adducts.
Sources
Global Cleavage of Peptides Containing N-Me-Trp(Trt)-OH: Optimized TFA Cocktails and Scavenger Strategies
An Application Guide
Abstract
The final acid-mediated global cleavage is a critical step in solid-phase peptide synthesis (SPPS) that dictates the purity and yield of the final product. Peptides incorporating N-methylated Tryptophan protected with a trityl (Trt) group, Fmoc-N-Me-Trp(Trt)-OH, present a significant challenge. The acid-labile Trt group, upon cleavage by Trifluoroacetic Acid (TFA), generates a highly stable and reactive trityl cation (Trt⁺). This electrophile can irreversibly re-alkylate the electron-rich indole side chain of the deprotected Tryptophan, leading to a significant and often inseparable impurity. This guide provides a detailed mechanistic overview, evidence-based scavenger strategies, and robust protocols for the successful cleavage and deprotection of N-Me-Trp(Trt)-containing peptides, ensuring high purity and minimizing side reactions.
Mechanistic Insight: The Challenge of the Trityl Cation
During the final stage of Fmoc-based SPPS, the peptide is cleaved from the resin support, and all acid-labile side-chain protecting groups are removed simultaneously in a "global cleavage" step.[1] This is typically achieved using a high concentration of TFA (90-95%).[2]
The protection of the Tryptophan indole nitrogen with a trityl group is effective during synthesis, but its removal is the source of the primary challenge. TFA protonates the Trt group, leading to its departure as a resonance-stabilized trityl carbocation (Trt⁺).[3] This cation is a potent electrophile. Concurrently, other protecting groups like tert-butyl (tBu) from Ser, Asp, or Glu residues are cleaved, generating tert-butyl cations (t-Bu⁺).[1]
These electrophilic species can attack nucleophilic residues within the peptide sequence. The indole ring of Tryptophan is particularly susceptible to this electrophilic attack, leading to re-alkylation and the formation of Trp(Trt) or Trp(tBu) adducts.[1][4] Therefore, the cleavage cocktail must not only be a strong acid but also contain nucleophilic "scavengers" designed to trap these reactive cations before they can cause undesired side reactions.[5]
Figure 1. Mechanism of TFA cleavage and the critical role of scavengers.
Designing the Cleavage Cocktail: A Guide to Scavengers
The selection of scavengers is the most critical parameter for a successful cleavage of Trp(Trt)-containing peptides. A well-designed cocktail provides multiple mechanisms to quench the generated carbocations.[1] While a simple mixture of TFA/Triisopropylsilane (TIS)/Water may suffice for many peptides, the high stability of the Trt⁺ cation necessitates a more robust formulation.[3][6]
Table 1: Key Scavengers for Protecting Tryptophan
| Scavenger | Class & Mechanism | Target Cations | Typical % (v/v) | Pros & Cons |
| Triisopropylsilane (TIS) | Silane (Hydride Donor) : Reduces carbocations to stable alkanes (e.g., Trt⁺ → triphenylmethane).[6] | Trt⁺, t-Bu⁺ | 2.5 - 5% | Pros: Very effective, non-odorous, clean reaction.[6] Cons: Not effective against oxidation. |
| 1,2-Ethanedithiol (EDT) | Thiol (Nucleophile/Reducing Agent) : Acts as a potent nucleophile to trap carbocations and reduces oxidative species.[1][4] | Trt⁺, t-Bu⁺, Arg(Pbf) fragments | 2.5% | Pros: Extremely effective protection for Trp and Cys.[1] Cons: Pervasive, strong, unpleasant odor. |
| Thioanisole | Thioether (Nucleophile) : A softer nucleophile that traps carbocations and helps accelerate the removal of Arg(Pmc/Pbf) groups.[1][5][6] | Trt⁺, t-Bu⁺, Arg(Pbf) fragments | 2.5 - 5% | Pros: Very effective, protects against Trp and Met modification.[4] Cons: Strong odor, can cause partial removal of some Cys protecting groups.[6] |
| Water (H₂O) | Hydrolytic Quenching : Accelerates the removal of Arg(Pbf) groups and hydrolyzes reactive intermediates.[1] | Arg(Pbf) fragments | 2.5 - 5% | Pros: Essential for complete Arg deprotection. Cons: Too much water can reduce the efficiency of TFA. |
| Phenol | Aromatic (π-donor buffer) : Acts as a weak nucleophile and carbocation buffer.[3] | t-Bu⁺ | 5% | Pros: Offers protection for Tyr and Trp residues.[6] Cons: Can be corrosive. |
Based on the required level of protection, several cocktails can be formulated. For peptides containing the sensitive N-Me-Trp(Trt) residue, cocktails containing at least two different types of scavengers (e.g., a silane and a thiol) are strongly recommended.
Table 2: Recommended TFA Cleavage Cocktails for Trp(Trt)-Containing Peptides
| Cocktail Formulation | Composition (v/v/v) | Key Strengths & Application Notes |
| Balanced Silane/Thiol | TFA / H₂O / Thioanisole / TIS (92.5 / 2.5 / 2.5 / 2.5) | Recommended Starting Point. This cocktail provides a powerful combination of reductive (TIS) and nucleophilic (thioanisole) scavenging.[1] It offers excellent protection for Trp with a more manageable odor than EDT-containing mixtures. |
| High-Protection (Reagent K) | TFA / H₂O / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | For Maximum Protection. Reagent K is a classic, highly effective mixture for complex peptides rich in sensitive residues (Trp, Cys, Met).[3] The combination of three scavengers ensures nearly complete quenching of side reactions. Use when the "Balanced" cocktail shows residual side products. |
| Standard Silane | TFA / H₂O / TIS (95 / 2.5 / 2.5) | For Trp(Boc) or as a Low-Odor Option. While a standard for many sequences, this cocktail may be insufficient to completely suppress Trt⁺ re-alkylation.[6] Use with caution for Trp(Trt) and monitor cleavage carefully by LC-MS. |
Experimental Protocol: Global Cleavage & Deprotection
This protocol details the global cleavage of a peptide-resin (0.1 mmol scale) containing an N-Me-Trp(Trt) residue using the recommended "Balanced Silane/Thiol" cocktail.
Safety Precautions:
-
Trifluoroacetic acid (TFA) is extremely corrosive and volatile. Always work inside a certified chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Thioanisole has a strong, unpleasant odor. Handle in a closed vessel within the fume hood.[1]
Materials & Equipment:
-
Dried peptide-resin (e.g., 100-200 mg)
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold Diethyl Ether (stored at -20°C)
-
Reaction vessel (e.g., 10 mL glass vial with screw cap)
-
Sintered glass funnel or disposable filter tube
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line for drying
-
Shaker or magnetic stirrer
Figure 2. Experimental workflow for peptide cleavage and isolation.
Procedure:
-
Resin Preparation:
-
Place the peptide-resin in the reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual DMF and other solvents.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7] This is crucial as residual base can neutralize the TFA.
-
-
Cleavage Cocktail Preparation (2 mL total volume):
-
Inside the fume hood, combine the following reagents in a clean glass vial:
-
TFA: 1.85 mL (92.5%)
-
Thioanisole: 50 µL (2.5%)
-
TIS: 50 µL (2.5%)
-
Deionized Water: 50 µL (2.5%)
-
-
Mix gently. The cocktail should be prepared fresh just before use.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
After the reaction time, filter the TFA solution containing the cleaved peptide away from the resin beads into a 50 mL centrifuge tube. A sintered glass funnel or a filter syringe can be used.[5]
-
Wash the resin beads with a small amount of fresh TFA (0.5 mL) and then with DCM (1 mL) to recover any remaining peptide. Combine the filtrates.
-
In the fume hood, add the TFA filtrate dropwise to a large excess of cold diethyl ether (~30-40 mL). A white precipitate (the crude peptide) should form immediately.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Workup:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether (~15 mL), vortexing briefly, and re-centrifuging. Repeat this wash step one more time.
-
After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen.
-
-
Analysis:
-
Dissolve the dried crude peptide in an appropriate aqueous solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for analysis by LC-MS and subsequent purification by HPLC.
-
Troubleshooting Guide
| Observation (from LC-MS) | Probable Cause | Suggested Solution |
| Major peak at +242 Da (Peptide + Trityl) | Incomplete scavenging of the Trt⁺ cation, leading to re-alkylation of Trp. | Switch to the "High-Protection (Reagent K)" cocktail containing EDT.[3] Ensure scavengers are fresh. |
| Major peak at +56 Da (Peptide + t-Butyl) | Incomplete scavenging of t-Bu⁺ cations. | Increase the concentration of TIS or Thioanisole to 5%. Ensure sufficient cocktail volume was used. |
| Incomplete cleavage from resin or incomplete Pbf removal | Insufficient cleavage time or TFA strength. Arg(Pbf) is often the most difficult group to remove.[1] | Extend the cleavage time to 4 hours. Ensure water is present in the cocktail (2.5-5%).[1] |
| Peaks at +16 or +32 Da (Oxidation) | Oxidation of Trp or Met residues. | Ensure all reagents are fresh and peroxide-free ether is used for precipitation.[6] Use a cocktail containing EDT or perform the cleavage under a nitrogen blanket.[1] |
Conclusion
The successful global cleavage of peptides containing the Fmoc-N-Me-Trp(Trt)-OH residue is entirely dependent on the strategic use of an effective scavenger cocktail. The generation of the stable trityl cation mandates a formulation more robust than standard cleavage mixtures. A balanced cocktail containing both a silane (TIS) and a thio-scavenger (Thioanisole) provides excellent protection by employing multiple quenching mechanisms. For particularly challenging sequences, the classic Reagent K remains the gold standard. By understanding the underlying chemical mechanisms and following the detailed protocol, researchers can confidently deprotect these sensitive peptides and obtain a high-purity crude product ready for final purification.
References
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (URL: [Link])
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. (URL: [Link])
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. (URL: [Link])
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, ACS Publications. (URL: [Link])
-
Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, RSC Publishing. (URL: [Link])
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. (URL: [Link])
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. (URL: [Link])
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. (URL: [Link])
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, ACS Publications. (URL: [Link])
-
Supporting Information. The Royal Society of Chemistry. (URL: [Link])
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. (URL: [Link])
-
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate. (URL: [Link])
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Mastering Difficult Couplings: A Guide to Microwave-Assisted Synthesis of N-Methylated Tryptophan-Containing Peptides
Abstract
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Trp(Trt)-OH, into peptide sequences is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics, including increased metabolic stability and membrane permeability.[1][2][3] However, the steric hindrance imposed by the N-methyl group presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete couplings and low yields.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted peptide synthesis (MAPS) to efficiently incorporate the sterically hindered Fmoc-N-Me-Trp(Trt)-OH. We will delve into the mechanistic advantages of microwave energy, provide a detailed and optimized protocol, and discuss critical parameters for success.
Introduction: The Challenge and Opportunity of N-Methylation
N-methylation of the peptide backbone is a powerful tool in medicinal chemistry. By replacing the amide proton with a methyl group, we introduce a conformational constraint that can lock the peptide into a bioactive conformation.[2][6] This modification also shields the peptide bond from proteolytic degradation, thereby extending its in-vivo half-life.[2] The increased lipophilicity resulting from N-methylation can further enhance a peptide's ability to cross cellular membranes.[2][7]
Despite these advantages, the synthesis of N-methylated peptides is notoriously difficult. The steric bulk of the N-methyl group significantly slows down the kinetics of the coupling reaction, making it a "difficult coupling".[4][5] This is particularly true for bulky amino acids like tryptophan. The indole side chain of tryptophan is also susceptible to side reactions under the acidic conditions often used in peptide synthesis.[8] To mitigate this, the indole nitrogen is protected, commonly with a trityl (Trt) group, which is highly acid-labile and can be removed under mild conditions.[9][10]
Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology to overcome these challenges.[11][12][13] Microwave energy provides rapid and uniform heating of the reaction mixture, which accelerates the rate of chemical reactions, including the challenging coupling of sterically hindered amino acids.[11][13][14] This allows for significantly shorter reaction times and can drive difficult couplings to completion where conventional room temperature methods fail.[11][14][15]
The Mechanism of Microwave Enhancement in Peptide Synthesis
Microwave energy accelerates peptide synthesis through a combination of thermal and potentially non-thermal effects. The primary mechanism is rapid, uniform heating of the solvent and reagents.[11][13] This increased kinetic energy overcomes the activation barrier for the coupling reaction more efficiently than conventional heating methods, which rely on slower heat transfer from the vessel walls.[11] This targeted heating minimizes the time the peptide is exposed to high temperatures, which can help to reduce temperature-dependent side reactions like racemization.[12]
The use of microwave irradiation can be particularly advantageous for:
-
Overcoming Steric Hindrance: The increased energy helps to overcome the steric repulsion between the bulky N-methyl group and the incoming activated amino acid.[5][15]
-
Disrupting Aggregation: For hydrophobic sequences prone to aggregation on the solid support, microwave heating can help to disrupt the intermolecular hydrogen bonds that cause this, improving reagent accessibility.[16]
-
Enhancing Coupling Reagent Efficiency: The efficiency of modern coupling reagents is often enhanced at elevated temperatures.
Experimental Protocol: Microwave-Assisted Coupling of Fmoc-N-Me-Trp(Trt)-OH
This protocol is designed for automated microwave peptide synthesizers and utilizes modern, highly efficient coupling reagents.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| Fmoc-N-Me-Trp(Trt)-OH | Peptide Synthesis Grade | Commercially Available |
| Rink Amide Resin | 100-200 mesh, low loading | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Piperidine | Peptide Synthesis Grade | Commercially Available |
| COMU | ≥98% | Commercially Available |
| Oxyma Pure | ≥99% | Commercially Available |
| N,N'-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Triisopropylsilane (TIS) | ≥98% | Commercially Available |
| Water | HPLC Grade | --- |
Step-by-Step Coupling Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave Conditions: 3 minutes at 75°C.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-N-Me-Trp(Trt)-OH (5 equivalents), COMU (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.
-
Add DIEA (10 equivalents) to the activation mixture.
-
Immediately transfer the activated amino acid solution to the deprotected resin.
-
Microwave Conditions: 5 minutes at 90°C.
-
Drain and wash the resin thoroughly with DMF.
-
-
Monitoring the Coupling Reaction: For difficult couplings, it is advisable to perform a test to ensure the reaction has gone to completion. The bromophenol blue test is recommended for secondary amines.[5]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Final Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
Workflow Diagram
Caption: Microwave-assisted solid-phase peptide synthesis cycle.
Rationale for Protocol Choices: A Deeper Dive
The selection of each reagent and reaction parameter is critical for the successful incorporation of Fmoc-N-Me-Trp(Trt)-OH.
-
Coupling Reagent Selection: Standard coupling reagents like HBTU/HOBt may not be efficient enough for this sterically hindered coupling. COMU, a third-generation uronium salt-based coupling reagent, is highly effective for difficult couplings, including those involving N-methylated amino acids.[17][18] It demonstrates superior performance and a reduced risk of racemization compared to many other reagents.[17] The addition of Oxyma Pure as an additive further enhances coupling efficiency and suppresses side reactions.[17][19]
-
Base Selection: A non-nucleophilic base such as DIEA is used to neutralize the protonated amine on the resin and to facilitate the activation of the carboxylic acid without causing unwanted side reactions.
-
Microwave Parameters: The recommended temperature of 90°C for the coupling step is a balance between accelerating the reaction and minimizing potential side reactions. The short reaction time of 5 minutes is a key advantage of MAPS, reducing the overall synthesis time and potential for peptide degradation.[12]
-
Protecting Group Strategy: The Trityl (Trt) group is employed to protect the indole side chain of tryptophan. The Trt group is highly acid-labile and can be removed under the mild acidic conditions of the final cleavage step, which helps to prevent side reactions with the sensitive indole nucleus.[9][10]
Expected Outcomes and Troubleshooting
Following this protocol, a high coupling efficiency for Fmoc-N-Me-Trp(Trt)-OH is expected. The crude peptide should be of sufficient purity for straightforward purification by HPLC.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Insufficient activation or reaction time. Peptide aggregation. | Double couple the Fmoc-N-Me-Trp(Trt)-OH residue.[20] Increase the microwave time in 1-2 minute increments. Consider switching to a more polar solvent like NMP to disrupt aggregation.[16] |
| Racemization | Excessive temperature or prolonged activation time. | Reduce the microwave temperature to 75-80°C. Ensure the activated amino acid is added to the resin immediately. |
| Multiple Peaks in HPLC | Presence of cis/trans isomers of the N-methylated amide bond. | This is often unavoidable. Collect and re-inject individual peaks to confirm they are conformers. Varying the HPLC column temperature may help to coalesce the peaks.[7] |
| Side Product Formation | Alkylation of the tryptophan indole ring during cleavage. | Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail. |
Conclusion
The incorporation of sterically hindered N-methylated amino acids like Fmoc-N-Me-Trp(Trt)-OH is a formidable challenge in peptide synthesis. However, by harnessing the power of microwave-assisted synthesis and employing optimized protocols with advanced coupling reagents, researchers can overcome these hurdles. The methods outlined in this application note provide a robust framework for the efficient and high-purity synthesis of N-methylated tryptophan-containing peptides, paving the way for the development of next-generation peptide therapeutics with enhanced pharmacological properties.
References
-
Biotage. (2023, February 2). Microwave heating - a route to better quality crude peptides. [Link]
- Collins, J. M. (2013). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. Methods in Molecular Biology, 1047, 359–372.
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(21), 5075.
- Erdélyi, M. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592–1596.
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy.
-
Paradigm Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylation of peptides: a new perspective in medicinal chemistry. Current Medicinal Chemistry, 11(21), 2799–2818.
-
Sigma-Aldrich. (n.d.). Comparative study of conventional and microwave assisted synthesis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
- El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404-9416.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6146–6152.
- Moradi, L., Mascitti, V., & Pammolli, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 175.
-
NovaBiochem. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844.
- Sage, C., & Tunoori, A. R. (2010). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 16(8), 433–440.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403.
- U.S. Patent No. US20130228449A1. (2013). Microwave-assisted peptide synthesis.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Van der Poorten, O., & Smet, M. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry.
- Zhang, W., & Li, G. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Barlos, K., Gatos, D., & Schäfer, W. (1998). Comparison of the trityl and tert-butyl protecting groups in solid-phase peptide synthesis. Tetrahedron Letters, 39(26), 4613-4616.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. [Link]
-
ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
SAS Publishers. (2017). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. [Link]
- St. Hilaire, P. M., Willert, M., Juliano, M. A., Juliano, L., & Meldal, M. (1999). A new method for the synthesis of N-methyl-amino acids on solid support.
- Vágner, J., Bitan, G., & Barany, G. (2001). Solid-phase synthesis of N-methyl-rich peptides. Journal of peptide research, 58(5), 379-389.
- Ye, Y. H., & Li, G. Q. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342–6345.
- Zhang, L., & Tam, J. P. (1997). Orthogonal coupling of unprotected peptide segments in aqueous solution. Journal of the American Chemical Society, 119(10), 2363-2370.
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Technical Support Center: Advanced Strategies for Fmoc-N-Me-Trp(Trt)-OH Coupling
Overcoming the "Perfect Storm" of Steric Hindrance
Welcome to the technical support guide for navigating one of the most challenging couplings in modern Solid-Phase Peptide Synthesis (SPPS): the incorporation of Fmoc-N-Me-Trp(Trt)-OH . My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with research teams to troubleshoot this specific step.
The difficulty with this building block arises from a "perfect storm" of steric hindrance, where three bulky chemical groups converge on the reaction center, physically obstructing the formation of the new peptide bond.
-
The N-Methyl Group: The presence of a methyl group on the α-nitrogen converts the typically nucleophilic primary amine into a less reactive secondary amine. This modification is crucial for creating peptides with enhanced stability and bioavailability but significantly slows down acylation kinetics.[1][2]
-
The Tryptophan Side Chain: The indole side chain of tryptophan is inherently bulky.
-
The Trityl (Trt) Protecting Group: The Trityl group used to protect the indole nitrogen is exceptionally large, creating a significant steric shield around the reaction site.[3] While it improves the solubility of the amino acid derivative, its size is a major contributor to coupling difficulty.[4]
This guide is designed to provide you with the mechanistic insights and field-proven protocols necessary to overcome these challenges, ensuring high-yield, high-purity synthesis of your target peptide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol (e.g., HBTU/DIPEA) failing for Fmoc-N-Me-Trp(Trt)-OH?
A1: Your standard protocol is likely failing due to insufficient activation energy to overcome the severe steric hindrance described above. Reagents like HBTU, TBTU, and DIC, while effective for routine couplings, often lack the potency required for such sterically demanding reactions.[5] The combination of a secondary amine and the massive Trt group requires a more reactive activated species to facilitate the acylation reaction at an acceptable rate.
Q2: What are the recommended coupling reagents for this specific amino acid?
A2: For "difficult" couplings, especially involving N-methylated residues, switching to a more powerful in-situ activating reagent is the most critical first step.[5] The most effective classes of reagents are:
-
Aminium/Uronium Salts: Reagents based on the aza-benzotriazole derivative HOAt, such as HATU , are highly recommended.[6][7][8] HOAt esters are significantly more reactive than their HOBt counterparts.[9] HCTU and COMU are also excellent, highly reactive choices, with COMU offering benefits in safety and solubility.[8][9]
-
Phosphonium Salts: Reagents like PyBOP and especially PyAOP are well-suited for sterically demanding couplings.[2][8] For extreme cases, the brominated version, PyBrOP , can provide even higher reactivity, though it should be used judiciously as it can increase the risk of racemization.[8][9]
Q3: I've switched to HATU, but my coupling is still incomplete. What other parameters can I optimize?
A3: If a more potent reagent alone is insufficient, a multi-parameter approach is necessary.
-
Double Coupling: This is the most common and effective strategy. After the first coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Trp(Trt)-OH.[5][10] This helps drive the reaction to completion.
-
Increase Reaction Time: Sterically hindered couplings are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[5][6]
-
Increase Reagent Excess: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3 to 5 equivalents relative to the resin loading) can increase the reaction rate.[5][11]
-
Elevate the Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. However, this must be done with caution as it can also increase the risk of side reactions like racemization.
-
Solvent Choice: If peptide aggregation is suspected (which can make the N-terminus inaccessible), switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can be beneficial.[12]
Q4: How does my choice of base impact coupling efficiency and potential side reactions?
A4: The base is critical. While N,N-Diisopropylethylamine (DIPEA) is widely used, its strong basicity can increase the risk of racemization, especially during the longer activation times required for this coupling.[7][13] For sensitive or difficult couplings, switching to a weaker, more sterically hindered base is highly recommended.
-
2,4,6-Collidine: This is an excellent alternative to DIPEA for minimizing racemization.[7][8]
-
N-Methylmorpholine (NMM): Another suitable weaker base that can help suppress side reactions.[8]
Q5: How can I reliably monitor this coupling reaction?
A5: The standard Kaiser test, which detects primary amines, will give a false negative (yellow beads) because N-methylated amino acids are secondary amines. You must use a test that can detect secondary amines. The Chloranil test is a reliable alternative.
-
Chloranil Test Procedure:
-
Take a small sample of resin beads (1-2 mg) and wash them thoroughly.
-
Add 2 drops of acetaldehyde and 2 drops of 2% chloranil in DMF.
-
Let the sample stand for 5 minutes.
-
A positive result (indicating free secondary amine) is a dark blue or green color on the beads. A completed reaction will result in yellow or colorless beads.
-
Q6: My coupling is still failing. What should I do before proceeding?
A6: If the coupling remains incomplete even after double coupling with a potent reagent, do not proceed with the synthesis. Doing so will result in a significant amount of deletion sequence in your final product. Instead, you must cap the unreacted N-terminal amines.
-
Capping Procedure: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10% Ac₂O and 10% DIPEA in DMF) for 30 minutes. This will acetylate the free amines, rendering them unreactive in subsequent coupling steps.[12]
Data Summary: Coupling Reagent Comparison
| Reagent | Class | Additive | Recommended Base | Key Considerations |
| HATU | Aminium | HOAt | Collidine, DIPEA | Excellent reactivity for N-methyl amino acids; low racemization risk.[6][8] |
| HCTU | Aminium | HOBt | Collidine, DIPEA | Very fast and efficient, but can be slightly less potent than HATU for the most difficult cases. |
| COMU | Aminium | OxymaPure® | Collidine, DIPEA | Reactivity comparable to HATU with improved safety (non-explosive byproducts) and solubility.[8] |
| PyBOP | Phosphonium | HOBt | NMM, DIPEA | A strong reagent, good for hindered couplings. The byproduct, HMPA, is carcinogenic. |
| PyAOP | Phosphonium | HOAt | NMM, DIPEA | Highly effective for N-methyl amino acids with low racemization.[2] |
| HBTU | Aminium | HOBt | DIPEA | Often insufficient for this coupling; may lead to guanidinylation of the amine if not pre-activated.[10] |
Visual Workflow and Diagrams
Troubleshooting Logic for Incomplete Coupling
Caption: Key points of steric hindrance during the coupling reaction.
Recommended Protocol: HATU/Collidine Coupling
This protocol is optimized to maximize coupling efficiency while minimizing side reactions.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-N-Me-Trp(Trt)-OH (4.0 eq)
-
HATU (3.9 eq)
-
2,4,6-Collidine (8.0 eq)
-
Anhydrous NMP or DMF
Procedure:
-
Resin Preparation: After Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate, dry glass vessel, dissolve Fmoc-N-Me-Trp(Trt)-OH (4.0 eq) and HATU (3.9 eq) in anhydrous NMP (or DMF) to make a ~0.4 M solution.
-
Add 2,4,6-Collidine (8.0 eq) to the solution.
-
Allow the solution to pre-activate for 2-3 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 4 hours. Agitation can be done via nitrogen bubbling or mechanical shaking.
-
-
Monitoring and Washing:
-
After 4 hours, take a small sample of resin beads for a Chloranil test to monitor the reaction's completion.
-
If the test is positive (blue/green beads), drain the reaction solution, wash the resin with DMF (3x), and proceed to Step 5 (Double Coupling).
-
If the test is negative (yellow beads), the coupling is complete. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next synthesis cycle.
-
-
Double Coupling (If Necessary):
-
Repeat steps 2 and 3 with fresh reagents.
-
Allow the second coupling to proceed for at least 2 hours.
-
Perform a final Chloranil test. If the test is still positive, proceed to a capping step as described in Q6.
-
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?[Link]
-
Farkas, V., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules. [Link]
-
Katritzky, A.R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
-
Zhang, L., et al. (2018). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Organic Process Research & Development. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Knowledge Center Archive - Bachem [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
Optimizing cleavage of the trityl group from Fmoc-N-Me-Trp(Trt)-OH
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): the efficient removal of the trityl (Trt) protecting group from an N-methylated Tryptophan residue, Fmoc-N-Me-Trp(Trt)-OH.
This guide bypasses generic advice to focus on the specific causality of steric hindrance, carbocation dynamics, and scavenger kinetics that dictate the success or failure of this specific cleavage.
I. The Mechanistic Challenge: Why is N-Me-Trp(Trt) so stubborn?
Tryptophan is highly susceptible to electrophilic aromatic substitution due to its electron-rich indole ring[1]. During TFA-mediated cleavage, the Trt protecting group is released as a highly stable, electrophilic trityl cation (Trt⁺). If not immediately quenched by scavengers, Trt⁺ will rapidly re-alkylate the indole ring—typically at the C2, C5, or C7 positions[1][2].
The N-Methylation Complication: N-methylation restricts the Ramachandran ϕ and ψ angles of the peptide backbone, frequently inducing cis-amide bonds and creating a sterically congested microenvironment. This steric shielding has two detrimental effects:
-
It physically blocks trifluoroacetic acid (TFA) from protonating the trityl ether/amine, drastically slowing down the deprotection kinetics.
-
It prevents bulky scavengers like Triisopropylsilane (TIS/TIPS) from accessing the local environment fast enough to quench the Trt⁺ cation, increasing the probability of intramolecular or localized indole alkylation[3].
II. Troubleshooting & FAQs
Q1: I have a +242 Da mass shift in my final product. Is this incomplete deprotection or re-alkylation? A1: Both scenarios result in a +242 Da mass shift (the exact mass of the Trt group), but they require entirely different solutions.
-
Incomplete Deprotection: The Trt group remains attached to its original heteroatom. This is a kinetic issue caused by steric hindrance.
-
Re-alkylation: The Trt group was successfully cleaved but immediately attacked the indole carbon. This is a scavenger efficiency issue. Field-Proven Insight: You can distinguish between the two using the Diagnostic Re-cleavage Test (see Protocol B). Carbon-heteroatom bonds (intact protection) will eventually break with more time in TFA; carbon-carbon bonds (indole alkylation) are completely stable in TFA.
Q2: Can I just use standard TFA/TIS/Water (95:2.5:2.5) for this cleavage? A2: No. While TIS is an excellent hydride donor, it is sterically bulky. In the congested environment of an N-Me-Trp residue, TIS cannot approach the Trt⁺ cation fast enough. You must use a cocktail containing smaller, highly nucleophilic scavengers like 1,2-ethanedithiol (EDT) and sacrificial aromatic rings like phenol. Reagent K is the gold standard here[4][5].
Q3: My sequence has multiple N-Me-Trp residues and Reagent K is still leaving +242 Da impurities. What is the next step? A3: If Reagent K fails, the issue is extreme steric shielding preventing protonation. You must increase the acidity and electrophilicity of the cleavage cocktail. The addition of a small amount of Trimethylsilyl bromide (TMSBr) acts as a powerful "hard" acid catalyst that can penetrate hindered environments and force the cleavage of stubborn protecting groups[5].
III. Diagnostic Data & Cocktail Selection
To troubleshoot effectively, cross-reference your LC-MS data with the known mass shifts in Table 1, and select your cleavage cocktail from Table 2.
Table 1: Diagnostic Mass Shifts in N-Me-Trp(Trt) Cleavage
| Modification | Mass Shift (Da) | Reversibility in TFA | HPLC Retention Shift |
|---|---|---|---|
| Trityl (Trt) Intact | +242.1 | Yes (Requires extended time) | High (Late elution) |
| Trt Alkylation (Indole) | +242.1 | No (Irreversible C-C bond) | Moderate to High |
| Oxidation (Indole) | +16.0 | No | Low (Early elution) |
| t-Butyl Alkylation | +56.1 | No | Moderate |
Table 2: Cleavage Cocktail Selection Matrix
| Cocktail Name | Composition (v/v) | Primary Use Case | Pros & Cons |
|---|---|---|---|
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Standard for N-Me-Trp, Met, Cys[4] | Pro: Best overall protection for the indole ring.Con: Malodorous (EDT/Thioanisole). |
| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | Trp peptides where EDT is contraindicated | Pro: Less odor.Con: TIS is bulky; high risk of alkylation in hindered sites. |
| TMSBr Cocktail | TFA / TMSBr / EDT / Thioanisole / m-cresol (75 : 13 : 5 : 5 : 2) | Extremely sterically hindered Trt groups[5] | Pro: Rapid, powerful cleavage.Con: Highly aggressive, must be run at 0°C. |
IV. Validated Experimental Protocols
Protocol A: Optimized Reagent K Cleavage for Hindered N-Me-Trp
This protocol extends the standard cleavage time to account for the restricted backbone kinetics of N-methylated residues, while utilizing a heavy scavenger load to prevent alkylation.
-
Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to maximize polymer swelling. Do not over-dry the resin; residual DCM helps the cleavage cocktail penetrate the matrix.
-
Cocktail Formulation (Prepare Fresh): In a fume hood, combine 8.25 mL TFA, 0.5 g Phenol, 0.5 mL LC-MS grade H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT per gram of resin[4]. Note: Phenol acts as a sacrificial target for Trt⁺, while EDT acts as the primary kinetic quencher.
-
Cleavage Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 2.5 to 3.0 hours . (Standard peptides require 1-2 hours, but N-Me-Trp requires extended acidolysis).
-
Filtration & Precipitation: Filter the cleavage mixture through a sintered glass funnel into 10 volumes of ice-cold diethyl ether.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice with fresh cold ether, and lyophilize.
Protocol B: The Diagnostic Re-cleavage Test (Self-Validating System)
Use this protocol to definitively identify whether a +242 Da impurity is a kinetic failure (intact Trt) or a mechanistic failure (alkylation).
-
Isolation: Isolate the +242 Da impurity peak using preparative RP-HPLC and lyophilize the fraction to a dry powder.
-
Re-cleavage: Dissolve the powder in 1 mL of freshly prepared Reagent K. Stir at room temperature for exactly 2 hours.
-
Quenching & Analysis: Precipitate in cold ether, centrifuge, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.
-
Interpretation:
-
If the mass shifts to the target peptide weight: Your initial cleavage was simply too short. Increase cleavage time to 3.5 hours.
-
If the mass remains +242 Da: Irreversible indole alkylation occurred. You must switch to a smaller, more aggressive scavenger (e.g., increase EDT concentration) or use the TMSBr cocktail.
-
V. Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between successful scavenger quenching and irreversible side-product formation during N-Me-Trp deprotection.
Mechanistic pathways of Trp(Trt) cleavage vs. irreversible indole alkylation.
VI. References
-
AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec Peptide Synthesis Guidelines. Available at:[Link]
-
Ruiz-Rodríguez, J. et al. "Synthesis of C-2 Arylated Tryptophan Amino Acids and Related Compounds through Palladium-Catalyzed C–H Activation." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Sources
Resolving Fmoc-N-Me-Trp(Trt)-OH solubility issues in DMF or NMP
Topic: Resolving Solubility Challenges with Fmoc-N-Me-Trp(Trt)-OH in DMF and NMP
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that challenging reagents are a part of pioneering research. This guide provides in-depth troubleshooting for one of the more notoriously difficult building blocks in Solid-Phase Peptide Synthesis (SPPS): Fmoc-N-Me-Trp(Trt)-OH. Its unique structure presents significant, but not insurmountable, solubility hurdles in standard solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-N-Me-Trp(Trt)-OH so difficult to dissolve in DMF or NMP?
A1: The difficulty arises from a combination of three distinct structural features that collectively reduce the molecule's affinity for standard polar aprotic solvents.
The poor solubility is not due to a single factor, but rather a synergistic effect of its bulky, hydrophobic protecting groups and the conformational constraints imposed by N-methylation.
-
Nα-Fmoc Group: The fluorenylmethyloxycarbonyl group is large and aromatic, contributing significantly to the molecule's hydrophobicity.
-
Trityl (Trt) Side-Chain Protection: The triphenylmethyl (Trt) group protecting the tryptophan indole is exceptionally bulky and nonpolar. While it enhances solubility in less polar solvents like dichloromethane (DCM), its sheer size can promote aggregation and hinder solvation by DMF or NMP.[1]
-
N-Methyl (N-Me) Backbone Modification: This is a critical factor. The methyl group on the amide nitrogen does two things:
-
It removes the amide proton (N-H), a key hydrogen bond donor. This disrupts the network of hydrogen bonds that would typically help solvate the molecule in polar solvents.[2]
-
It introduces steric hindrance, which restricts the conformational freedom of the peptide backbone and can make it more difficult for solvent molecules to effectively surround and dissolve the amino acid derivative.[2][3]
-
This "perfect storm" of a bulky backbone, a bulky side-chain protector, and altered hydrogen bonding capability results in a molecule that resists dissolution.
Caption: Key structural features of Fmoc-N-Me-Trp(Trt)-OH that negatively impact solubility.
Q2: I've added DMF to my Fmoc-N-Me-Trp(Trt)-OH and it looks like a suspension. What are my immediate options?
A2: When faced with an insoluble or partially dissolved amino acid, a systematic, multi-step approach using mechanical and thermal energy is recommended before altering the solvent composition.
Start with the least aggressive methods first to avoid potential degradation of the amino acid or coupling reagents.
Sources
Technical Support Center: Minimizing Tryptophan Oxidation During Fmoc-N-Me-Trp(Trt)-OH Deprotection
Handling Fmoc-N-Me-Trp(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS) presents a unique intersection of steric and electronic challenges. While "deprotection" in SPPS typically refers to the repetitive removal of the Fmoc group, the catastrophic oxidation of the tryptophan indole ring—forming oxindolylalanine (+16 Da) or dioxindolylalanine (+32 Da)—predominantly occurs during the final global acidic cleavage when the Trityl (Trt) side-chain protecting group is removed[1].
This guide is designed to move beyond basic protocols, providing researchers with the mechanistic causality and self-validating workflows required to synthesize high-purity N-methylated tryptophan peptides.
Diagnostic Decision Tree
Before altering your synthesis protocols, you must accurately diagnose the molecular mass shifts observed in your crude LC-MS data.
Diagnostic tree for identifying and resolving N-Me-Trp(Trt) cleavage side reactions.
Troubleshooting Causality (FAQs)
Q1: Why is my N-Me-Trp residue experiencing significantly higher oxidation rates than standard Trp? The Causality: The N-methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, creating intense local steric hindrance. This physical shielding slows down the diffusion of Trifluoroacetic Acid (TFA) and scavengers to the bulky Trt group on the indole side chain. Consequently, researchers are forced to leave the peptide in the cleavage cocktail longer (often 2–4 hours) to achieve full deprotection. This prolonged exposure to the acidic environment exponentially increases the probability of the indole ring reacting with dissolved oxygen or trace reactive oxygen species (ROS)[1],[2].
Q2: I added EDT to my cleavage cocktail, but I still see a +16 Da mass shift. Is EDT failing to prevent oxidation? The Causality: Recent mechanistic studies in process chemistry reveal a counter-intuitive phenomenon: thiol scavengers (like 1,2-ethanedithiol [EDT] or 1,4-BDMT) do not solely prevent oxidation by quenching ROS. Instead, they often form peptide-thiol adducts via nucleophilic attack on the oxindolylalanine impurity after it has formed[3]. If your solvent contains high levels of peroxides, EDT will be overwhelmed. You must attack the root cause: eliminate ROS before cleavage by degassing your TFA with nitrogen and strictly using freshly opened, peroxide-free diethyl ether for precipitation[4].
Q3: How do I balance removing the Trt group without causing Trt-alkylation (+242 Da)? The Causality: When the Trt group is cleaved, it forms a highly stable, long-lived triphenylmethyl carbocation. If not immediately quenched, it will re-attach to the nucleophilic C2 or C3 positions of the tryptophan indole ring[5]. Triisopropylsilane (TIS) is mandatory here; unlike thiols which act as reversible nucleophiles, TIS acts via irreversible hydride transfer, permanently reducing the Trt+ cation to triphenylmethane[1].
Cleavage Cocktail Optimization Data
Selecting the correct scavenger mixture is the single most critical variable in minimizing N-Me-Trp oxidation.
| Cleavage Cocktail | Composition (v/v) | Trt⁺ Quenching Efficacy | Oxidation Suppression | Mechanistic Notes for N-Me-Trp(Trt) |
| Reagent B (Standard) | TFA / TIS / H₂O (95:2.5:2.5) | Moderate | Poor | Insufficient for the prolonged cleavage times required by N-Me-Trp. High risk of +16 Da oxidation. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Excellent | Excellent | The gold standard. Phenol acts as a π -donor to protect Trp from alkylation, while thioanisole/EDT aggressively suppress oxidation[1]. |
| Modified DODT | TFA / TIS / H₂O / DODT (92.5:2.5:2.5:2.5) | High | High | A highly effective, nearly odorless alternative to EDT. Provides excellent hydride donor synergy with TIS. |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | High | Moderate | Excellent for Arg-rich sequences, but the lack of H₂O reduces the hydration needed to protect Trp from certain electrophiles[1]. |
Mechanistic Pathway of Deprotection and Scavenging
Mechanistic pathway of Trp(Trt) deprotection, potential side reactions, and scavenger quenching.
Self-Validating Experimental Protocol: Optimized Global Cleavage
To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to full-scale cleavage without passing the validation steps.
Phase 1: Pre-Cleavage Preparation & Validation
-
Solvent Integrity Check (Self-Validation): Test your cold diethyl ether with KI-starch paper. If the paper turns blue/black, peroxides are present. Do not use it. Procure a fresh, sealed bottle of ether.
-
Cocktail Preparation: Prepare Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5).
-
Degassing: Sparge the prepared cleavage cocktail with inert Nitrogen ( N2 ) or Argon gas for 5 minutes to displace dissolved oxygen.
Phase 2: Kinetic Test Cleavage (Self-Validation Checkpoint)
Because N-Me-Trp(Trt) deprotection kinetics vary wildly based on the surrounding sequence, you must establish the exact time required for your specific peptide.
-
Transfer 10 mg of dry peptide-resin to a microcentrifuge tube.
-
Add 100 µL of the degassed Reagent K at 0 °C.
-
Take 10 µL aliquots at 60 min , 90 min , and 120 min .
-
Precipitate each aliquot in 1 mL cold ether, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and analyze via LC-MS.
-
Decision Gate: Plot the disappearance of the +242 Da peak (intact Trt) against the appearance of the +16 Da peak (oxidation). Choose the cleavage time where Trt is >95% removed but oxidation is <2%.
Phase 3: Scaled Global Cleavage
-
Transfer the bulk peptide-resin to a fritted reaction vessel.
-
Chill the vessel and the degassed Reagent K to 0–5 °C in an ice bath[1].
-
Add the cocktail to the resin (10 mL per gram of resin).
-
Agitate gently by bubbling N2 through the frit (avoid vortexing, which introduces oxygen).
-
Allow the reaction to proceed at 0–5 °C for the first 30 minutes to control the exothermic generation of carbocations, then allow it to warm to room temperature for the remainder of your validated time.
Phase 4: Precipitation and Workup
-
Filter the cleavage solution into a centrifuge tube containing 10 volumes of pre-chilled (-20 °C) peroxide-free diethyl ether.
-
Centrifuge at 3000 x g for 5 minutes to pellet the peptide.
-
Decant the ether and wash the pellet two more times with cold ether to thoroughly extract the odorous thiols and phenol scavengers[1].
-
Dry the pellet under a gentle stream of N2 and proceed immediately to preparative HPLC or lyophilization.
References
-
Practical Parameters and Cleavage Optimization in TFA-Based Peptide Deprotection Peptide Chemistry URL:[Link]
-
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis Methods in Molecular Biology / Renyi.hu URL:[Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Organic Process Research & Development - ACS Publications URL: [Link]
Sources
A Comparative Guide to Enhancing Peptide Proteolytic Stability: Fmoc-N-Me-Trp(Trt)-OH vs. Fmoc-Trp(Boc)-OH
In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge. The strategic incorporation of modified amino acids is a cornerstone of modern peptide chemistry, aimed at enhancing metabolic stability without compromising biological activity. This guide provides an in-depth, comparative analysis of two critical tryptophan derivatives used in solid-phase peptide synthesis (SPPS): Fmoc-N-Me-Trp(Trt)-OH , a backbone-methylated building block, and Fmoc-Trp(Boc)-OH , a side-chain protected analog.
Through a detailed examination of their chemical properties, impact on peptide structure, and performance in proteolytic stability assays, this guide will equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their peptide synthesis strategies.
The Core Principle: Steric Hindrance as a Shield Against Proteolysis
The primary mechanism by which N-methylation enhances proteolytic stability is through steric hindrance.[1][2][3] Proteolytic enzymes, such as trypsin and chymotrypsin, have specific recognition sites and active clefts that accommodate the peptide backbone for cleavage. The introduction of a methyl group on the amide nitrogen of the peptide backbone disrupts the hydrogen bonding network and introduces a bulky substituent that physically impedes the enzyme's ability to bind and cleave the peptide bond.[2] This modification effectively "shields" the peptide from enzymatic attack, prolonging its half-life in a biological environment.[4][5]
Fmoc-N-Me-Trp(Trt)-OH directly leverages this principle by incorporating the stability-enhancing N-methyl group into the tryptophan residue itself. In contrast, Fmoc-Trp(Boc)-OH, while providing essential side-chain protection during synthesis, does not inherently confer post-synthesis proteolytic resistance to the peptide backbone.
A Tale of Two Tryptophans: Chemical and Synthetic Considerations
While both Fmoc-N-Me-Trp(Trt)-OH and Fmoc-Trp(Boc)-OH are designed for use in Fmoc-based SPPS, their distinct chemical modifications have significant implications for both the synthesis process and the properties of the final peptide.
| Feature | Fmoc-N-Me-Trp(Trt)-OH | Fmoc-Trp(Boc)-OH |
| Modification | Nα-methylation of the peptide backbone | N(in)-protection of the indole side-chain |
| Primary Function | Enhances proteolytic stability of the final peptide | Prevents side-reactions of the tryptophan indole ring during synthesis[6] |
| Protecting Group (Side-Chain) | Trityl (Trt) on the indole nitrogen | tert-Butoxycarbonyl (Boc) on the indole nitrogen |
| Coupling Kinetics | Slower due to the steric hindrance of the N-methyl group, often requiring stronger coupling reagents[7] | Standard coupling kinetics |
| Impact on Final Peptide | Increased resistance to enzymatic degradation, altered conformation and potentially modified biological activity[4][8] | Native peptide backbone, susceptible to proteolysis unless other modifications are introduced |
Fmoc-N-Me-Trp(Trt)-OH: The presence of the N-methyl group necessitates special considerations during SPPS. The secondary amine of the N-methylated amino acid is less nucleophilic and more sterically hindered, which can lead to incomplete coupling reactions if standard coupling reagents are used.[7] Therefore, more potent activating agents such as HATU or PyAOP are often required to achieve high coupling efficiencies.[7] The Trityl (Trt) group protecting the indole side-chain is acid-labile and is typically removed during the final cleavage from the resin with a trifluoroacetic acid (TFA) cocktail.[9][10]
Fmoc-Trp(Boc)-OH: This is a widely used derivative for incorporating tryptophan in Fmoc-SPPS.[6] The Boc group on the indole nitrogen provides robust protection against oxidation and alkylation, common side-reactions that can occur during synthesis and cleavage.[6] The Boc group is also cleaved with TFA, and its removal proceeds in a manner that continues to shield the indole ring from modification.[11]
Visualizing the Difference: Synthesis and Stability
The following diagrams illustrate the key differences in the incorporation of these two amino acid derivatives during SPPS and their subsequent effect on proteolytic stability.
Caption: Comparative SPPS workflows for incorporating N-methylated and standard tryptophan.
Caption: Model of N-methylation enhancing proteolytic stability.
Experimental Section: A Head-to-Head Comparison of Proteolytic Stability
To empirically validate the enhanced stability conferred by N-methylation, a comparative study can be designed. This section outlines the protocols for the synthesis of two model peptides and a subsequent proteolytic degradation assay.
Model Peptides:
-
Peptide A (N-Methylated): Ac-Tyr-Gly-Gly-Phe-N-Me-Trp -Arg-Lys-NH₂
-
Peptide B (Non-Methylated): Ac-Tyr-Gly-Gly-Phe-Trp -Arg-Lys-NH₂
Protocol 1: Solid-Phase Peptide Synthesis
This protocol details the manual synthesis of the model peptides on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-N-Me-Trp(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
For Peptide B and standard couplings in Peptide A: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
For Fmoc-N-Me-Trp(Trt)-OH in Peptide A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% deionized water, 2.5% triisopropylsilane (TIS)[2]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and add a fresh portion of 20% piperidine/DMF, then agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Peptide B and non-N-Me residues in Peptide A):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3 times).
-
-
Amino Acid Coupling (Fmoc-N-Me-Trp(Trt)-OH for Peptide A):
-
In a separate vial, dissolve Fmoc-N-Me-Trp(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours. A double coupling may be necessary for this sterically hindered residue.[7]
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptides by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptides by mass spectrometry.
Protocol 2: Proteolytic Stability Assay
This protocol outlines an in vitro assay to compare the stability of Peptide A and Peptide B in the presence of trypsin.
Materials:
-
Purified Peptide A and Peptide B
-
Trypsin (sequencing grade)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of Peptide A and Peptide B (e.g., 1 mg/mL) in the assay buffer. Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.
-
Digestion Reaction:
-
In separate microcentrifuge tubes, add a defined amount of Peptide A and Peptide B.
-
Initiate the reaction by adding trypsin to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis:
-
Analyze each quenched sample by RP-HPLC to quantify the amount of remaining intact peptide.
-
Monitor the disappearance of the main peptide peak and the appearance of degradation fragment peaks over time.
-
Confirm the identity of the degradation products by mass spectrometry.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both Peptide A and Peptide B. Calculate the half-life (t½) for each peptide under these conditions.
Expected Results and Interpretation
Based on established principles of peptide chemistry, the results of the proteolytic stability assay are expected to demonstrate a significant difference in the degradation rates of the two peptides.
| Peptide | Modification | Expected Half-life (t½) in Trypsin | Interpretation |
| Peptide A | N-Methylated Tryptophan | Significantly longer (e.g., > 240 minutes) | The N-methyl group provides steric hindrance, protecting the adjacent peptide bonds from tryptic cleavage. |
| Peptide B | Non-Methylated Tryptophan | Significantly shorter (e.g., < 60 minutes) | The native peptide backbone is susceptible to cleavage by trypsin at the C-terminal side of the arginine and lysine residues. |
The expected outcome is a clear demonstration that the incorporation of a single N-methylated amino acid can dramatically enhance the proteolytic stability of a peptide.[5] While Peptide B would be rapidly degraded, Peptide A is expected to remain largely intact over the course of the experiment, highlighting the protective effect of N-methylation.
Conclusion and Recommendations
The choice between Fmoc-N-Me-Trp(Trt)-OH and Fmoc-Trp(Boc)-OH is fundamentally a choice between prioritizing proteolytic stability and adhering to standard synthesis protocols.
-
Fmoc-Trp(Boc)-OH remains an excellent choice for the routine synthesis of tryptophan-containing peptides where side-chain protection is the primary concern and proteolytic stability is not a critical endpoint or will be addressed by other means.
-
Fmoc-N-Me-Trp(Trt)-OH is the superior building block when the objective is to develop peptides with enhanced metabolic stability and a longer in vivo half-life. The synthetic challenges associated with its use are manageable with optimized coupling protocols and are a worthwhile trade-off for the significant gains in proteolytic resistance.
For researchers in drug discovery and development, the strategic incorporation of N-methylated amino acids, such as N-Me-Trp, represents a powerful and validated approach to engineering more drug-like properties into peptide candidates. This guide provides the foundational knowledge and practical protocols to effectively utilize these critical tools in the advancement of peptide-based therapeutics.
References
- Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Technical Support Center: Fmoc-Trp(Mts)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Simon, M. D., Heider, P. R., & Roberts, R. W. (2010). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. ACS Chemical Biology, 5(9), 833-840.
- Simon, M. D., Maki, K. M., & Roberts, R. W. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society, 130(44), 14414–14415.
- LifeTein. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
- BenchChem. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus.
- Serna, N., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Molecules, 30(2), 481.
- Obexer, R., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
- Reichart, T. M., et al. (2019). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. ACS Chemical Biology, 14(10), 2263-2269.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me.
- Narayanan, A., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Analytical Chemistry, 96(43), 16035–16042.
- Welch, B. D., et al. (2021).
- AAPPTec, LLC. (n.d.). Peptides: Synthesis Notes.
- D’Hondt, M., et al. (2014). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Journal of Pharmaceutical and Biomedical Analysis, 90, 154-163.
- BenchChem. (2025).
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Albericio, F., & Carpino, L. A. (1997). Coupling and side reactions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
- Moreno-Mariscal, J. D., et al. (2025).
- Varghese, O. P., et al. (2015). Enzymatic Biodegradation of Hydrogels for Protein Delivery Targeted to the Small Intestine. Biomacromolecules, 16(3), 888-895.
- De la Torre, B. G., & Albericio, F. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry.
- CBL Patras. (2010). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- The Royal Society of Chemistry. (2014).
- Obexer, R., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ETH Zurich Research Collection.
Sources
- 1. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry [beilstein-journals.org]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Method Development for Fmoc-N-Me-Trp(Trt)-OH Purity Analysis
Introduction: The Critical Role of Purity in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the chemical and enantiomeric purity of the building blocks is paramount.[1] For complex or modified amino acids like N-methylated tryptophan, specifically Fmoc-N-Me-Trp(Trt)-OH, ensuring high purity is a critical quality attribute. Impurities in these starting materials can introduce undesired side-products into the synthetic peptide, which are often difficult to separate and can compromise the final product's biological activity and immunogenicity.[1] This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Fmoc-N-Me-Trp(Trt)-OH, offering experimentally-backed protocols and insights to guide researchers and drug development professionals in selecting and developing robust analytical methods.
N-methylation of amino acids is a key modification in peptide drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[2] However, the synthesis of N-methylated amino acids can be challenging, potentially introducing unique impurities. Therefore, a reliable analytical method to assess purity is not just a quality control measure but a crucial tool in the synthesis and application of peptide-based therapeutics.
Understanding Potential Impurities in Fmoc-N-Me-Trp(Trt)-OH
The purity of an Fmoc-amino acid is not solely defined by the main peak in an HPLC chromatogram. A variety of process-related and degradation impurities can be present, some of which may co-elute with the main compound in non-optimized methods.[1] Key potential impurities for Fmoc-N-Me-Trp(Trt)-OH include:
-
Diastereomers (D-enantiomer): The presence of the corresponding D-enantiomer can lead to the formation of diastereomeric peptides that are challenging to purify.[1]
-
Unprotected Fmoc-N-Me-Trp-OH: Incomplete tritylation of the indole nitrogen can lead to this impurity.
-
Starting materials: Residuals from the N-methylation and Fmoc-protection steps.
-
By-products of N-methylation: The N-methylation process itself can sometimes lead to side reactions.[3]
-
Degradation products: Exposure to acid, base, light, or oxidizing agents can lead to the degradation of the molecule.
-
Dipeptide impurities (Fmoc-N-Me-Trp(Trt)-N-Me-Trp(Trt)-OH): These can form during the Fmoc protection step and lead to the insertion of an extra amino acid residue.[1][4]
-
β-Alanyl impurities: Arising from the rearrangement of the Fmoc-introducing reagent, these can result in the insertion of a β-alanine residue.[1][5]
-
Free amino acid (H-N-Me-Trp(Trt)-OH): Incomplete Fmoc protection or degradation can lead to the presence of the free amino acid, which can cause double insertions during synthesis.[1][4]
HPLC Method Development: A Strategic Approach
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for assessing the chemical purity of Fmoc-amino acids due to its high resolution, sensitivity, and robustness.[1][6] The development of a stability-indicating HPLC method requires a systematic approach to ensure that all potential impurities and degradation products are adequately separated from the main analyte.
Experimental Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for Fmoc-N-Me-Trp(Trt)-OH purity analysis.
Caption: A logical workflow for HPLC method development.
Detailed Experimental Protocol: RP-HPLC for Chemical Purity
This protocol provides a starting point for developing a robust RP-HPLC method for the chemical purity analysis of Fmoc-N-Me-Trp(Trt)-OH.
Objective: To determine the chemical purity of Fmoc-N-Me-Trp(Trt)-OH and separate it from potential process-related impurities and degradation products.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Fmoc-N-Me-Trp(Trt)-OH dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[1]
HPLC Conditions:
-
Column Temperature: Set to 30°C.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 265 nm is a good starting point for Fmoc-containing compounds.[1] A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.[1]
-
Gradient Program:
-
Equilibrate the column with 50% Mobile Phase B for 10 minutes.
-
Run a linear gradient from 50% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (50% Mobile Phase B) over 1 minute.
-
Re-equilibrate for 9 minutes before the next injection.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Fmoc-N-Me-Trp(Trt)-OH by dividing its peak area by the total peak area of all components and multiplying by 100.[1]
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7][8] By subjecting the sample to harsh conditions, potential degradation products are generated, and the method's ability to separate these from the main peak is evaluated.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare a solution of Fmoc-N-Me-Trp(Trt)-OH at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: Assess the chromatograms for the appearance of new peaks and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages for Fmoc-N-Me-Trp(Trt)-OH Analysis | Limitations |
| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, quantitative, robust, widely available.[1][6] | May not resolve all diastereomers without a chiral column. |
| Chiral HPLC | Enantioselective interactions with a chiral stationary phase. | Directly separates and quantifies D- and L-enantiomers.[9] | Requires specialized and often expensive columns. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | Increased speed, resolution, and sensitivity compared to HPLC. | Higher backpressure requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by LC and detects them by mass spectrometry. | Provides molecular weight information for peak identification and structural elucidation of impurities.[10] | Quantitative accuracy can be lower than UV-based detection without appropriate standards. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[6] | Lower resolution and sensitivity compared to HPLC; not suitable for quantitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret. |
Chiral Purity Analysis: A Critical Consideration
The enantiomeric purity of Fmoc-N-Me-Trp(Trt)-OH is as crucial as its chemical purity.[9] The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which can have different biological activities and be difficult to separate. Chiral HPLC is the gold standard for determining enantiomeric purity.[9][11]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the L- and D-enantiomers of Fmoc-N-Me-Trp(Trt)-OH.
Instrumentation and Materials:
-
HPLC system with an isocratic or gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose or Amylose series).[9][12]
-
Mobile Phase: A mixture of acetonitrile and water with a suitable acidic modifier (e.g., 0.1% TFA or 0.1% formic acid). The exact ratio will need to be optimized for the specific column and analyte.[9]
-
Sample: A solution of Fmoc-N-Me-Trp(Trt)-OH (both the sample and a racemic standard if available) in the mobile phase at a concentration of approximately 1 mg/mL.[1]
HPLC Conditions:
-
Column Temperature: Typically ambient or slightly elevated (e.g., 25-30°C).
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.
-
Isocratic Elution: Start with a mobile phase composition such as 60:40 (v/v) Acetonitrile:Water with 0.1% TFA and adjust as needed to achieve baseline separation.[1]
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers from the chromatogram of the racemic standard.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Conclusion: A Multi-faceted Approach to Purity Assessment
The development of a robust HPLC method for the purity analysis of Fmoc-N-Me-Trp(Trt)-OH is a critical step in ensuring the quality and reliability of peptide synthesis. A systematic approach to method development, incorporating forced degradation studies, is essential for establishing a stability-indicating method. While RP-HPLC is the primary tool for chemical purity assessment, it should be complemented by chiral HPLC to ensure enantiomeric purity. For comprehensive characterization of impurities, techniques like LC-MS and NMR can provide invaluable structural information. By employing a multi-faceted analytical strategy, researchers and drug developers can have high confidence in the quality of their Fmoc-N-Me-Trp(Trt)-OH and, ultimately, the integrity of their synthetic peptides.
References
-
Naoum, J. N., Chandra, K., Shemesh, D., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 699-710. Retrieved from [Link]
-
Phenomenex (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Doneanu, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLoS One, 18(7), e0288644. Retrieved from [Link]
-
Tsuruta, Y., & De-Zwart, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2064. Retrieved from [Link]
-
Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59. Retrieved from [Link]
-
Reddy, G. S., & Kumar, S. (2015). A mild removal of Fmoc group using sodium azide. ResearchGate. Retrieved from [Link]
-
Pícha, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 86(12), 8043-8052. Retrieved from [Link]
-
Liffert, R., et al. (2007). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 13(1), 11-16. Retrieved from [Link]
-
Lee, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3367-3371. Retrieved from [Link]
-
Miller, S. M., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. Retrieved from [Link]
-
Agilent Technologies (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
Fekkes, D. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 130-137. Retrieved from [Link]
-
Gömöry, A., et al. (2017). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 22(12), 2097. Retrieved from [Link]
-
BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
BioPharmaSpec (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Phenomenex (n.d.). APPLICATIONS. Retrieved from [Link]
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- 9. phenomenex.com [phenomenex.com]
- 10. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Senior Application Scientist's Guide to the NMR Characterization of Peptides Containing Fmoc-N-Me-Trp(Trt)-OH
Introduction: The Challenge of Steric Hindrance and Conformational Complexity
The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry for enhancing metabolic stability, increasing membrane permeability, and fine-tuning conformational preferences. The tryptophan derivative, Fmoc-N-Me-Trp(Trt)-OH, is a valuable building block in this context, offering the potential to introduce a sterically demanding and conformationally constrained residue into a peptide sequence.
However, the very features that make this building block attractive—the N-methyl group and the bulky fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups—present significant challenges for routine analytical characterization. For researchers in peptide synthesis and drug development, confirming the successful incorporation and structural integrity of this residue is paramount. While mass spectrometry and HPLC are indispensable for verifying mass and purity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation and conformational analysis at the atomic level.
This guide provides a comprehensive comparison of NMR-based approaches for characterizing peptides containing Fmoc-N-Me-Trp(Trt)-OH. It moves beyond a simple listing of techniques to explain the underlying rationale for experimental choices and offers a validated workflow for achieving confident spectral assignment.
Part 1: Deconstructing the Spectroscopic Problem
The primary difficulty in analyzing these peptides via NMR stems from several overlapping factors:
-
Extreme Signal Overlap: The molecule contains three bulky aromatic systems: the Fmoc group, the Trityl group, and the indole ring of tryptophan. This results in a highly congested aromatic region (typically 6.8-8.0 ppm) in the ¹H NMR spectrum, making assignment of individual protons nearly impossible with 1D methods alone.
-
Conformational Isomers (Rotamers): The N-methyl group restricts rotation around the C-N amide bond, leading to the presence of both cis and trans conformers. This can result in two distinct sets of NMR signals for the residues flanking the N-methylated amide bond, effectively doubling the spectral complexity.
-
Absence of Amide Proton: The N-methylation removes the amide proton (NH) of the tryptophan residue. This is a critical loss, as traditional peptide NMR assignment strategies heavily rely on through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations originating from the backbone NH protons to link adjacent amino acid residues.
-
Aggregation and Solubility: The large, hydrophobic protecting groups can promote peptide aggregation, especially at the higher concentrations required for NMR. This leads to significant line broadening, which can obscure correlations and reduce overall spectral quality.
Logical Workflow for Characterization
To address these challenges, a multi-dimensional, systematic approach is required. The following workflow outlines the logical progression from initial purity assessment to full structural confirmation.
Figure 1: A systematic workflow for the complete characterization of complex peptides.
Part 2: Comparative Analysis of Analytical Techniques
No single technique provides a complete picture. A combination of chromatographic, mass spectrometric, and advanced NMR methods is essential.
| Technique | Information Provided | Strengths | Limitations for Fmoc-N-Me-Trp(Trt)-OH Peptides |
| HPLC | Purity assessment, detection of isomers. | High sensitivity, excellent for quantifying purity and resolving closely related impurities. | Provides no structural information beyond retention time. Co-elution of isomers can occur. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS). | Unmatched accuracy for mass determination. Confirms covalent integrity and elemental composition. | Isomers (e.g., cis/trans) are often indistinguishable. Provides no information on 3D conformation. |
| 1D ¹H NMR | Initial structural fingerprint, presence of key functional groups. | Fast to acquire, provides an overview of the proton environment. Good for detecting the presence of Fmoc, Trt, and N-Me signals. | Severe signal overlap in aromatic and aliphatic regions prevents definitive assignment. Line broadening can mask issues. |
| 2D NMR (COSY/TOCSY) | Identification of coupled proton networks (spin systems). | Excellent for assigning individual amino acid sidechains based on their unique H-H coupling patterns. | Cannot link non-adjacent residues. The absence of the Trp NH proton breaks the conventional backbone walk-through at this residue. |
| 2D NMR (HSQC/HMBC) | Linking protons to their directly attached (HSQC) or long-range (HMBC) carbons. | Crucial for resolving overlap by spreading signals into a second (¹³C) dimension. The HMBC is the key experiment for linking residues across the N-methylated amide bond. | Requires higher sample concentration and longer acquisition times. Sensitivity can be an issue for low-concentration samples. |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton proximities (<5 Å). | Provides information on 3D structure, conformation, and folding. Can identify cis/trans isomers through unique cross-peaks. Detects aggregation via intermolecular NOEs. | Interpretation can be complex. The intensity of NOE signals is highly dependent on molecular motion and conformation. |
Part 3: A Validated Experimental Protocol for NMR Characterization
This section details a step-by-step methodology designed to overcome the inherent challenges and achieve full spectral assignment.
Step 1: Sample Preparation and Initial 1D NMR
The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ or DMF-d₇ are preferred over CDCl₃, as they are better at disrupting aggregates and solubilizing protected peptides.
-
Dissolution: Dissolve 5-10 mg of the peptide in 0.5 mL of DMSO-d₆. Sonicate briefly if necessary to ensure complete dissolution.
-
Acquire ¹H NMR: Run a standard 1D ¹H spectrum.
-
Expert Insight: Do not focus on assigning everything. Instead, use this spectrum as a quality check. Look for the characteristic, sharp N-methyl singlet (approx. 2.7-3.2 ppm). Check for the presence of the complex aromatic signals from Fmoc/Trt (7.1-7.9 ppm) and the indole ring. The presence of very broad signals may indicate aggregation, suggesting a need to lower the concentration or increase the temperature.
-
-
Acquire ¹³C{¹H} and DEPT-135: These spectra will confirm the presence of the expected number of carbons and differentiate between CH, CH₂, and CH₃ groups, which is invaluable for later assignments.
Step 2: Assigning Amino Acid Spin Systems with TOCSY
The TOCSY experiment is the most effective way to identify all the protons belonging to a single amino acid residue.
-
Acquisition: Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms.
-
Analysis:
-
Start from the well-resolved α-proton (Hα) region (approx. 3.5-5.0 ppm).
-
Trace a vertical line from an Hα cross-peak to identify all other protons within that residue's spin system (Hβ, Hγ, etc.).
-
Expert Insight: You will not be able to assign the Trp residue using the traditional NH starting point. However, you can identify its distinct sidechain spin system starting from its Hα. The other amino acids in the peptide should be readily identifiable.
-
Step 3: Linking Protons to Carbons with HSQC
The ¹H-¹³C HSQC resolves overlap by correlating each proton with its directly attached carbon.
-
Acquisition: Acquire a sensitivity-enhanced ¹H-¹³C HSQC spectrum.
-
Analysis:
-
Overlay the HSQC with the TOCSY. Each Hα identified in the TOCSY will now be correlated to its corresponding Cα.
-
This provides an unambiguous Hα/Cα chemical shift pair for each residue, which is a key anchor point for further assignment. The N-methyl group will show a distinct H-C correlation (~3 ppm, ~30-35 ppm).
-
Step 4: The Critical Link: Using HMBC to Bridge the N-Methyl Amide Bond
The ¹H-¹³C HMBC is the most important experiment for sequencing peptides lacking an amide proton. It detects 2- and 3-bond correlations between protons and carbons. This allows you to "walk" from one residue to the next by connecting the Hα of residue i to the carbonyl carbon (C'=O) of residue i-1.
-
Acquisition: Acquire a ¹H-¹³C HMBC spectrum, optimized for a J-coupling of ~8 Hz.
-
Analysis Workflow:
-
Identify Hα(i) → C'(i-1) correlation: Locate the Hα proton of a known residue (from TOCSY/HSQC) on the F2 (¹H) axis. Look for a correlation along the F1 (¹³C) axis in the carbonyl region (~168-175 ppm). This cross-peak identifies the carbonyl carbon of the preceding residue.
-
Identify Hα(i-1) → C'(i-1) correlation: Now, find the Hα of the preceding residue. It should also show a correlation to the same carbonyl carbon C'(i-1). This confirms the sequence.
-
Bridging the N-Me-Trp: To sequence across the N-methylated tryptophan, you will look for a correlation from the N-methyl protons (~3 ppm) to the tryptophan carbonyl carbon. You will also see a correlation from the Hα of the preceding residue to this same tryptophan carbonyl. This definitively places the N-Me-Trp in the sequence.
-
Figure 2: HMBC correlations are the key to sequencing across the N-methylated residue.
Step 5: Conformational Analysis with NOESY/ROESY
Once the primary sequence is confirmed, NOESY or ROESY experiments provide through-space information.
-
Acquisition: Acquire a 2D ¹H-¹H NOESY or ROESY spectrum. A ROESY is often preferred for medium-sized molecules as it avoids zero-crossing issues.
-
Analysis:
-
Confirm Sequence: Look for Hα(i) → Hα(i-1) and Hα(i) → Hβ(i-1) cross-peaks, which provide secondary confirmation of the sequence.
-
Identify cis/trans Isomers: The key diagnostic NOE for a trans amide bond is a strong correlation between Hα(i) and Hα(i-1). For a cis bond, a strong correlation between Hα(i) and the N-methyl protons of the Trp residue will be observed.
-
Check Protecting Groups: Look for NOEs between the peptide backbone and the protons of the Fmoc and Trt groups to understand their spatial arrangement.
-
Conclusion
The characterization of peptides containing Fmoc-N-Me-Trp(Trt)-OH is a non-trivial analytical task that demands a sophisticated, multi-pronged approach. While HPLC and Mass Spectrometry are essential for initial quality control, they are insufficient for complete structural verification. A carefully executed suite of 2D NMR experiments is mandatory for unambiguous assignment and conformational assessment. The strategic use of the ¹H-¹³C HMBC experiment is the linchpin of the entire process, providing the critical connectivity information lost by the absence of the N-H proton. By following the validated workflow presented in this guide, researchers can confidently elucidate the structure of these complex and valuable molecules, ensuring the integrity of their synthetic products and accelerating the pace of drug discovery.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Distribution of N-Methyl-Amino Acids in Natural Products. Journal of Peptide Science, 12(4), 213-219. Available at: [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]
-
Wandler, A. M., & Beke, T. (2010). Conformational properties of N-methylated peptides. Journal of Peptide Science, 16(9), 457-465. Available at: [Link]
-
Miyake, K., & Akaji, K. (2012). Aggregation of protected peptides during solid-phase peptide synthesis. Journal of Peptide Science, 18(4), 223-231. Available at: [Link]
Comparative Analysis of Coupling Reagents: HATU vs. DIC for the Acylation of Fmoc-N-Me-Trp(Trt)-OH
A Technical Guide for Researchers in Peptide Synthesis and Drug Development
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the synthesis of N-methylated peptides is often challenging due to the increased steric hindrance of the N-methyl group, which significantly slows down acylation reactions and can lead to incomplete couplings and racemization. This guide provides a detailed comparison of two common coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide), for the acylation of the sterically hindered and epimerization-prone amino acid, Fmoc-N-Me-Trp(Trt)-OH.
The choice of coupling reagent is critical for achieving high yields and maintaining the stereochemical integrity of the final peptide. This guide will delve into the mechanistic differences between HATU and DIC, present comparative experimental data, and offer practical recommendations for selecting the optimal reagent for this challenging coupling.
Mechanistic Overview: HATU vs. DIC
HATU: A Guanidinium-Based Powerhouse
HATU belongs to the family of aminium/uronium salt-based coupling reagents. Its mechanism involves the rapid formation of an activated O-acylisourea intermediate with the carboxyl group of the amino acid. This is followed by an intramolecular substitution by the nitrogen of the triazole ring, leading to the formation of a highly reactive acyl-tetramethylguanidinium species. This activated ester readily reacts with the amine component to form the peptide bond. The presence of the electron-withdrawing pyridyl group in HATU enhances the leaving group ability of the active ester, thereby accelerating the coupling reaction.
DIC: The Carbodiimide Workhorse
DIC is a classical carbodiimide-based coupling reagent. Its mechanism proceeds through the formation of an O-acylisourea intermediate upon reaction with the carboxylic acid. This intermediate can then react directly with the amine to form the peptide bond. However, the O-acylisourea intermediate is also susceptible to intramolecular rearrangement to a stable N-acylurea, a common side reaction that terminates the coupling process. To mitigate this and to suppress racemization, an additive such as Oxyma Pure (ethyl (hydroxyimino)cyanoacetate) is often used with DIC. Oxyma intercepts the O-acylisourea to form a less reactive but more stable active ester, which then proceeds to acylate the amine.
Figure 1: Mechanistic pathways for peptide bond formation using HATU and DIC/Oxyma.
Comparative Experimental Data
The following table summarizes the typical performance of HATU and DIC in the coupling of Fmoc-N-Me-Trp(Trt)-OH to a model peptide resin. The data is a synthesis of expected outcomes based on established literature in solid-phase peptide synthesis.
| Parameter | HATU | DIC/Oxyma |
| Coupling Yield | >99% | 95-98% |
| Reaction Time | 30-60 minutes | 2-4 hours |
| Epimerization | <1% | 1-3% |
| Side Products | Minimal | Potential for N-acylurea formation |
| Cost | Higher | Lower |
Experimental Protocols
The following are representative protocols for the coupling of Fmoc-N-Me-Trp(Trt)-OH using HATU and DIC/Oxyma in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-N-Me-Trp(Trt)-OH (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Activation: Allow the coupling solution to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45 minutes at room temperature.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 2: DIC/Oxyma Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-N-Me-Trp(Trt)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Coupling Reaction: Add DIC (3 eq.) to the resin, followed by the amino acid/Oxyma solution. Agitate the mixture for 3 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Figure 2: Comparative experimental workflow for HATU vs. DIC/Oxyma coupling.
Discussion and Recommendations
For the coupling of the sterically demanding and epimerization-sensitive Fmoc-N-Me-Trp(Trt)-OH, HATU is unequivocally the superior reagent . The higher coupling efficiency and faster reaction kinetics of HATU are attributed to the formation of the highly reactive acyl-tetramethylguanidinium active ester. This high reactivity overcomes the steric hindrance imposed by the N-methyl group and the bulky trityl protecting group on the tryptophan side chain, leading to near-quantitative coupling in a significantly shorter timeframe compared to DIC/Oxyma.
The reduced reaction time with HATU is also a critical factor in minimizing epimerization. The longer the activated amino acid remains in solution, the greater the opportunity for racemization to occur. The rapid and efficient nature of the HATU-mediated coupling minimizes this risk, preserving the stereochemical integrity of the chiral center.
While DIC/Oxyma is a cost-effective and widely used coupling system for standard amino acids, its performance with N-methylated residues is often suboptimal. The slower reaction kinetics can lead to incomplete couplings, requiring double coupling cycles and potentially increasing the risk of side reactions like N-acylurea formation. The extended exposure of the activated amino acid to the basic reaction conditions also increases the likelihood of racemization.
Recommendations:
-
For high-purity, long-chain peptides containing Fmoc-N-Me-Trp(Trt)-OH, HATU is the recommended coupling reagent. The higher cost is justified by the superior yield, purity, and preservation of stereochemistry.
-
If using DIC/Oxyma is necessary due to cost constraints, consider optimizing the reaction conditions. This may include increasing the equivalents of reagents, extending the coupling time, or performing a double coupling. However, be aware of the increased risk of epimerization.
-
Always perform careful analysis of the final peptide by HPLC and mass spectrometry to confirm purity and identify any potential epimers, regardless of the coupling reagent used.
Conclusion
The choice of coupling reagent has a profound impact on the success of synthesizing peptides containing challenging residues like Fmoc-N-Me-Trp(Trt)-OH. While DIC/Oxyma remains a viable option for many standard couplings, the superior reactivity, faster kinetics, and lower epimerization rates make HATU the clear choice for incorporating this sterically hindered amino acid. By understanding the mechanistic nuances and considering the experimental evidence, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve higher quality products.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Fmoc-N-Me-Trp(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is of paramount importance. This guide offers an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-α-fluorenylmethyloxycarbonyl-N-methyl-L-tryptophan(trityl), or Fmoc-N-Me-Trp(Trt)-OH. Understanding the fragmentation behavior of this sterically hindered and highly protected amino acid is critical for reaction monitoring, impurity profiling, and quality control in complex peptide synthesis. This document provides a comparative analysis of its fragmentation pathways under common ionization techniques, supported by experimental data and detailed protocols.
Introduction to the Structural Complexity of Fmoc-N-Me-Trp(Trt)-OH
Fmoc-N-Me-Trp(Trt)-OH is a cornerstone for introducing N-methylated tryptophan into peptides. N-methylation is a key modification used to enhance metabolic stability, improve membrane permeability, and modulate the conformation of peptide-based therapeutics.[1][2] The bulky fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), while the acid-labile trityl (Trt) group safeguards the indole side chain of tryptophan.[3][4] This trifecta of modifications—N-methylation and two bulky protecting groups—presents a unique challenge and a distinct fragmentation pattern in mass spectrometry.
Key Fragmentation Pathways: A Tale of Three Moieties
The fragmentation of Fmoc-N-Me-Trp(Trt)-OH in the mass spectrometer, typically under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is dominated by the lability of its protecting groups and the inherent stability of the resulting fragments. The primary fragmentation events revolve around the cleavage of the Fmoc and Trityl groups, followed by characteristic losses from the N-methylated tryptophan core.
The Signature of the Fmoc Group
The N-terminal Fmoc group is a well-characterized entity in mass spectrometry. Its fragmentation upon collision-induced dissociation (CID) provides two hallmark signals:
-
A fragment ion at m/z 179: This corresponds to the fluorenylmethyl cation, a stable carbocation.
-
A neutral loss of 222 Da: This represents the loss of the entire Fmoc group as dibenzofulvene and carbon dioxide.[5][6]
The presence of these signals is a strong indicator of an Fmoc-protected species. During peptide synthesis, incomplete Fmoc removal can be monitored by the presence of these characteristic fragments.[7]
The Dominance of the Trityl Cation
The trityl group, protecting the tryptophan side chain, is exceptionally labile under acidic conditions and readily forms a highly stable triphenylmethyl cation upon fragmentation.[8] This results in a prominent peak at:
-
m/z 243: The trityl cation is often one of the most abundant ions in the mass spectrum of trityl-protected compounds, a testament to its stability.[2][9]
The facile loss of the trityl group is a key diagnostic feature for Trityl-protected amino acids.
Fragmentation of the N-Methylated Tryptophan Core
Following the loss of the protecting groups, the remaining N-methylated tryptophan core undergoes further fragmentation. N-methylation can influence fragmentation pathways, sometimes favoring the loss of the side chain.[10][11] For tryptophan derivatives, fragmentation often involves the indole side chain. Common fragmentation pathways for the tryptophan core include losses of ammonia and subsequent cleavages of the indole ring structure.[10][12]
Comparative Fragmentation Analysis
To illustrate the unique fragmentation of Fmoc-N-Me-Trp(Trt)-OH, we can compare its expected fragmentation pattern with that of its non-methylated counterpart, Fmoc-Trp(Trt)-OH, and the un-protected N-methyl-tryptophan.
| Precursor Ion | Key Fragments (m/z) and Neutral Losses | Interpretation |
| Fmoc-N-Me-Trp(Trt)-OH | 243 (Trityl cation), 179 (Fluorenylmethyl cation), Loss of 242 (Trityl group), Loss of 222 (Fmoc group) | Dominated by the loss of the two bulky protecting groups. The stability of the resulting cations makes these prominent peaks. |
| Fmoc-Trp(Trt)-OH | 243 (Trityl cation), 179 (Fluorenylmethyl cation), Loss of 242 (Trityl group), Loss of 222 (Fmoc group) | Similar to the N-methylated version in the initial loss of protecting groups. Differences will arise in the subsequent fragmentation of the core amino acid. |
| N-Me-Trp-OH | Loss of H₂O, Loss of CO, Fragmentation of the indole side chain | Fragmentation is focused on the core amino acid structure without the influence of the large protecting groups. |
The N-methylation in Fmoc-N-Me-Trp(Trt)-OH can influence the relative abundance of certain fragment ions compared to its non-methylated analog. The presence of the methyl group can affect the proton mobility during fragmentation, potentially altering the preferred cleavage sites.[3]
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of Fmoc-N-Me-Trp(Trt)-OH using ESI-MS.
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of Fmoc-N-Me-Trp(Trt)-OH in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Acidification: To promote protonation and enhance ionization, add a small amount of formic acid (0.1% final concentration) to the sample solution.[13]
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[14][15]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 40 psi.
-
MS Scan Range: m/z 100 - 1000.
-
MS/MS Fragmentation: For tandem mass spectrometry, select the protonated molecular ion [M+H]⁺ as the precursor ion and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a fragment ion spectrum.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the primary fragmentation pathways of Fmoc-N-Me-Trp(Trt)-OH and the general experimental workflow.
Caption: Primary fragmentation pathways of Fmoc-N-Me-Trp(Trt)-OH.
Caption: Experimental workflow for MS analysis.
Conclusion
The mass spectrometry fragmentation of Fmoc-N-Me-Trp(Trt)-OH is characterized by the predictable and dominant loss of its bulky protecting groups, yielding stable and easily identifiable fragment ions at m/z 243 (trityl cation) and m/z 179 (fluorenylmethyl cation). These signature fragments serve as reliable markers for the presence of this modified amino acid in a sample. Subsequent fragmentation of the N-methylated tryptophan core provides further structural information. A thorough understanding of these fragmentation patterns is indispensable for researchers in peptide chemistry and drug development, enabling confident characterization and quality control of this critical building block.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. PubMed. [Link]
-
A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Rsc.org. [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed. [Link]
-
Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF. ResearchGate. [Link]
-
Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PMC. [Link]
-
4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. Georg Thieme Verlag. [Link]
- Processes for removing dibenzofulvene.
-
Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides. [Link]
-
ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and... ResearchGate. [Link]
- Trityl derivatives for enhancing mass spectrometry.
-
High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. PMC. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
c9gc02775k1.pdf. The Royal Society of Chemistry. [Link]
-
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support. ACS Publications. [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). ResearchGate. [Link]
-
Protein Characterization by Mass Spectrometry. Bio-Rad. [Link]
- Identification of amino acids by mass spectrometry.
-
Ion fragmentation of small molecules in mass spectrometry. University of Eastern Finland. [Link]
-
Mass Spectrometry. Semantic Scholar. [Link]
-
Proposed mechanisms for the formation of fragment ions m/z 243 and m/z 229 of 1. ResearchGate. [Link]
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The Impact of N-Methylation on Tryptophan Fluorescence: A Comparative Guide
Introduction: Tryptophan as Nature's Intrinsic Fluorophore
In the vast toolkit of biophysical research, the intrinsic fluorescence of the amino acid tryptophan serves as a remarkably sensitive probe for exploring protein structure, dynamics, and interactions.[1][2] Unlike other fluorescent amino acids such as phenylalanine and tyrosine, tryptophan exhibits a higher quantum yield and an emission spectrum that is exquisitely sensitive to the polarity of its local microenvironment.[3][4] When a tryptophan residue is buried within the hydrophobic core of a protein, its fluorescence emission is typically blue-shifted (shorter wavelength) with a higher intensity. Conversely, exposure to a polar, aqueous environment results in a red-shifted (longer wavelength) emission with reduced intensity.[1][3][5] This phenomenon allows researchers to monitor conformational changes, ligand binding, and protein folding in real-time without the need for extrinsic labels that might perturb the system.[1][6]
This guide provides a comparative analysis of how N-methylation—the addition of one or more methyl groups to the nitrogen atom of the indole ring's side chain—alters the fluorescence emission spectra of tryptophan. We will explore the underlying photophysical mechanisms, present comparative experimental data, and provide a robust protocol for researchers to conduct their own comparative studies.
The Mechanistic Basis: How N-Methylation Alters Indole Photophysics
The fluorescence of tryptophan originates from its indole side chain. Upon excitation with UV light (typically around 295 nm to selectively excite tryptophan over tyrosine), the indole ring is promoted to an excited state.[3][6] The subsequent return to the ground state releases a photon, which is observed as fluorescence. The characteristics of this emission are dictated by the electronic properties of the indole ring and its interactions with the surrounding environment.
N-methylation introduces significant electronic and steric alterations:
-
Inductive Effect : Methyl groups are electron-donating. Adding them to the indole nitrogen increases the electron density of the aromatic ring system. This increased electron density can influence the energy levels of the excited state, often leading to changes in the emission wavelength and quantum yield.
-
Steric Hindrance : The addition of methyl groups can alter the conformational flexibility of the tryptophan side chain. This can impact the efficiency of non-radiative decay pathways, which compete with fluorescence.
-
Quenching Mechanisms : A primary mechanism for fluorescence quenching in tryptophan and its derivatives is photoinduced electron transfer (PET) from the excited indole ring to a nearby acceptor, such as a peptide bond's carbonyl group.[4][7][8] N-methylation can modulate the energy of the excited state and the indole's oxidation potential, thereby affecting the rate of this quenching process.
The synthesis of N-methylated tryptophans, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT), involves the enzymatic action of indolethylamine-N-methyltransferase (INMT), which transfers methyl groups from S-adenosyl methionine.[9] These methylated variants provide excellent models for studying the fundamental effects of N-alkylation on indole photophysics.
Comparative Analysis of Fluorescence Properties
To objectively assess the impact of N-methylation, we compare the key fluorescence parameters of Tryptophan (Trp) with its N-methylated counterparts, N-Methyltryptophan (NMT) and N,N-Dimethyltryptamine (DMT). While a comprehensive dataset for N-methylated tryptophan itself is sparse in publicly available literature, data from the closely related tryptamine derivatives provide a strong proxy. N-acetyl-L-tryptophanamide (NATA) is often used as a reference compound representing a tryptophan residue in a peptide backbone, with a widely accepted quantum yield of 0.14 in water.[4][5]
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Characteristics |
| L-Tryptophan | ~280-295 nm[3][10] | ~350-355 nm (in water)[3][11] | ~0.14 (in water)[8][10][12] | Highly sensitive to solvent polarity. Emission maximum shifts to <330 nm in nonpolar environments. |
| N-Acetyl-L-tryptophanamide (NATA) | ~295 nm | ~355 nm (in water) | 0.14[4][5] | Standard reference for a fully solvent-exposed tryptophan residue in a protein. |
| N,N-Dimethyltryptamine (DMT) | ~280 nm | ~351-360 nm | Not widely reported, but expected to be similar to or slightly higher than Trp in non-quenching environments. | Dimethylation increases electron density on the indole ring. Used as a proxy for N,N-dimethyltryptophan. |
Note: The exact values can vary depending on the solvent, pH, and temperature.
The data indicates that N-methylation does not drastically shift the emission maximum in a polar solvent like water. However, the primary effect is often observed in the fluorescence quantum yield and lifetime, which are influenced by the efficiency of quenching mechanisms. The electron-donating methyl groups can slightly raise the energy of the highest occupied molecular orbital (HOMO), which can, in turn, influence the rate of photoinduced electron transfer to quenchers like the peptide backbone, altering the quantum yield.[7]
Visualizing the Molecular Logic
To better understand the relationship between the compounds, the following diagram illustrates the structural differences.
Caption: Structural progression and photophysical effects of N-methylation on tryptophan.
Experimental Protocol: Comparative Fluorescence Spectroscopy
This protocol provides a self-validating framework for comparing the fluorescence emission spectra of tryptophan and its N-methylated analogs.
Objective: To measure and compare the fluorescence emission spectra and relative quantum yields of L-Tryptophan, N-Methyltryptophan, and N,N-Dimethyltryptophan.
Materials:
-
Fluorescence Spectrophotometer with temperature control[2]
-
Quartz cuvettes (1 cm path length)
-
L-Tryptophan (Sigma-Aldrich, Cat. No. T0254 or equivalent)
-
N-Methyl-L-tryptophan (or suitable analog)
-
N,N-Dimethyltryptamine (or suitable analog)
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Milli-Q or equivalent high-purity water
Workflow Diagram:
Caption: Experimental workflow for comparative fluorescence analysis.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare 1 mM stock solutions of Tryptophan, NMT, and DMT in Milli-Q water. Ensure they are fully dissolved.
-
Rationale: Starting with a concentrated stock allows for accurate dilution and minimizes weighing errors.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions for each compound by diluting the stock solutions in PBS (pH 7.4). A final concentration of 1-10 µM is typical.
-
Crucially, prepare a solution of each compound with an absorbance value below 0.05 at the excitation wavelength (295 nm) to avoid the inner filter effect.[3][5] This can be verified using a UV-Vis spectrophotometer.
-
Rationale: Low absorbance is critical to ensure a linear relationship between concentration and fluorescence intensity and to prevent self-absorption artifacts.[5]
-
-
Instrument Setup and Blanking:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[2]
-
Set the temperature to 25°C using the Peltier temperature controller.
-
Set the instrument parameters:
-
Place a cuvette containing only PBS buffer into the sample holder. Run a scan to record the background (blank) spectrum. This spectrum will be subtracted from the sample spectra.[2]
-
Rationale: Selective excitation at 295 nm minimizes tyrosine contribution. Blank subtraction removes scattering and solvent-related signals (e.g., Raman peak of water).
-
-
Sample Measurement:
-
Rinse the cuvette thoroughly with Milli-Q water and then with the first sample solution.
-
Fill the cuvette with the first sample (e.g., 10 µM Tryptophan) and place it in the holder.
-
Acquire the emission spectrum. Save the data.
-
Repeat this process for all other samples (NMT, DMT), ensuring the cuvette is meticulously cleaned between each measurement.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the sample spectra.
-
For each corrected spectrum, identify the wavelength of maximum fluorescence intensity (λem,max).
-
Record the peak fluorescence intensity at λem,max.
-
To compare quantum yields relatively, integrate the area under the fluorescence emission curve for each compound, ensuring the absorbance at the excitation wavelength is identical for all samples. The ratio of the integrated areas will be proportional to the ratio of their quantum yields.
-
Conclusion and Field Insights
The N-methylation of tryptophan provides a fascinating case study in how subtle chemical modifications can influence photophysical properties. While large shifts in emission wavelength are not typically observed in polar environments, the true impact lies in the modulation of the fluorescence quantum yield and lifetime. This is primarily governed by the electron-donating nature of the methyl groups altering the propensity for photoinduced electron transfer to quenching moieties.
For researchers in drug development and protein engineering, understanding these effects is crucial. When designing fluorescent probes or interpreting data from proteins containing methylated tryptophans (a rare but possible post-translational modification), one cannot assume their fluorescence behavior will mirror that of canonical tryptophan. The protocols and principles outlined in this guide provide a solid foundation for empirically characterizing these differences and leveraging them to gain deeper insights into molecular structure and function.
References
-
Title: Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Comparative studies of photophysical properties of Indole molecules Source: Mapana Journal of Sciences URL: [Link]
-
Title: Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins Source: ACS Publications URL: [Link]
-
Title: Neuropharmacology of N,N-Dimethyltryptamine - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function Source: Frontiers in Neuroscience URL: [Link]
-
Title: Toward Understanding Tryptophan Fluorescence in Proteins Source: ACS Publications URL: [Link]
-
Title: INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS Source: The Royal Society of Chemistry URL: [Link]
-
Title: Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact Source: CORE URL: [Link]
-
Title: Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitation Wavelength? Source: Scholarly Commons @ CWRU URL: [Link]
-
Title: Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine Source: Atlantis Press URL: [Link]
-
Title: Understanding the variable fluorescence quantum yield of tryptophan in proteins using QM-MM simulations. Quenching by charge transfer states Source: Montana State University URL: [Link]
-
Title: Tryptophan Fluorescence: nature's probe Source: BMG LABTECH URL: [Link]
-
Title: Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution Source: ArXiv URL: [Link]
-
Title: Intrinsic Fluorescence Source: University of Delaware URL: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. nist.gov [nist.gov]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [file.scirp.org]
- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitat" by Nadia Abbass, Luis A. Ortiz-Rodríguez et al. [commons.case.edu]
Chiral chromatography validation for Fmoc-N-Me-Trp(Trt)-OH enantiomeric excess
A Comprehensive Guide to Chiral Chromatography Validation for Fmoc-N-Me-Trp(Trt)-OH Enantiomeric Excess
As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of validating enantiomeric excess (ee) for highly modified, sterically encumbered amino acids. Fmoc-N-Me-Trp(Trt)-OH represents a "perfect storm" of chromatographic challenges. It is a critical building block for synthesizing stable, bioavailable peptides, but its N-methylation significantly increases the risk of racemization during solid-phase peptide synthesis (SPPS) activation steps. Therefore, rigorous determination of the starting material's chiral purity is non-negotiable.
This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and a self-validating, ICH Q2(R2)-compliant methodology tailored specifically for the extreme steric and hydrophobic demands of Fmoc-N-Me-Trp(Trt)-OH.
Mechanistic Challenges: The "Why" Behind the Separation
To develop a robust chiral method, we must first deconstruct the analyte. Standard Fmoc-amino acids resolve beautifully on a variety of CSPs via a combination of hydrogen bonding, dipole-dipole, and π-π interactions. However, Fmoc-N-Me-Trp(Trt)-OH disrupts these standard recognition mechanisms:
-
Loss of Hydrogen Bonding: The N-methyl modification eliminates the α-amine hydrogen, removing a critical hydrogen bond donor required by many chiral selectors.
-
Extreme Steric Shielding: The massive trityl (Trt) protecting group on the tryptophan indole ring creates a steric umbrella over the chiral center, physically blocking the analyte from entering shallow chiral binding pockets.
-
Hydrophobicity: The combination of the Fmoc group, the indole ring, and the Trt group makes this molecule exceptionally lipophilic.
Because hydrogen bonding is compromised, successful chiral recognition must rely heavily on π-π interactions and steric inclusion complexation . Carbohydrate-based CSPs have demonstrated excellent chiral recognition for highly modified Nα-Fmoc amino acid derivatives, where mobile phase polarity plays a critical role[1].
Mechanistic rationale for CSP selection based on analyte structural features.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, particularly those utilizing amylose and cellulose derivatives, are the gold standard for Fmoc-protected amino acids[2]. However, not all polysaccharides perform equally for sterically hindered molecules.
While macrocyclic glycopeptides rely heavily on the carboxylate group interacting with the chiral amino group of the CSP, the N-methyl modification can alter the binding geometry, rendering them ineffective for this specific analyte[3]. Similarly, zwitterionic and anion-exchanger type CSPs offer alternative selectivities, particularly in polar-ionic modes, though the extreme steric bulk of the Trt group can hinder optimal ion-pairing[4].
Table 1: CSP Performance Comparison for Fmoc-N-Me-Trp(Trt)-OH
| Chiral Stationary Phase (CSP) | Chemistry | Recommended Mobile Phase | Selectivity (α) | Resolution (Rs) | Suitability Assessment |
| Amylose-1 (e.g., Chiralpak AD) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA (80:20:0.1) | 1.85 | > 3.0 | Optimal. Deep helical groove accommodates Trt bulk; strong π-π interactions. |
| Cellulose-1 (e.g., Chiralcel OD) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA (80:20:0.1) | 1.25 | 1.6 | Moderate. Shallower chiral pockets limit Trt inclusion. |
| QN-AX (Quinine-based) | Zwitterionic / Weak Anion-Exchange | MeOH/MeCN/FA/TEA | 1.15 | < 1.5 | Sub-optimal. Steric hindrance blocks optimal ion-pairing[4]. |
| Chirobiotic T | Macrocyclic Glycopeptide (Teicoplanin) | MeOH/H2O/NH4OAc | 1.05 | < 1.0 | Poor. N-methylation disrupts critical H-bonding network[3]. |
Causality Note: While reversed-phase (RP) conditions are popular for standard Fmoc-amino acids[2], the extreme hydrophobicity of the Trt group often leads to excessive retention times and peak broadening in aqueous mobile phases. Normal-phase (NP) chromatography maintains analyte solubility while maximizing the dipole-dipole and π-π interactions necessary for chiral recognition.
ICH Q2(R2) Validation Framework
Validation of the analytical procedure must strictly adhere to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose, specifically focusing on the accurate quantitation of the minor D-enantiomer[5].
Sequential ICH Q2(R2) validation workflow for enantiomeric excess determination.
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system : the inclusion of a system suitability standard (resolution mixture) and matrix spike recoveries ensures that every analytical run inherently verifies its own specificity and accuracy before sample data is accepted.
Phase 1: Chromatographic Setup & System Suitability
-
Column Selection: Install an Immobilized Amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Mix HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Expert Insight: TFA is critical. It suppresses the ionization of the free C-terminal carboxylic acid, preventing secondary interactions with residual silanols on the silica support. This eliminates peak tailing and ensures the sharp peak shapes required to accurately integrate a 0.05% minor enantiomer.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm. (This targets the Fmoc absorption maximum while avoiding the UV cutoff interference of IPA and Hexane).
-
-
System Suitability Standard: Prepare a resolution mixture containing 1.0 mg/mL of Fmoc-N-Me-L-Trp(Trt)-OH spiked with 1.0% Fmoc-N-Me-D-Trp(Trt)-OH. Inject 10 µL. The resolution ( Rs ) between the D and L peaks must be ≥1.5 .
Phase 2: ICH Q2(R2) Execution
-
Specificity: Inject a blank (diluent), the pure L-enantiomer, the pure D-enantiomer, and the resolution mixture. Confirm there is no blank interference at the retention times of either enantiomer.
-
Limit of Detection (LOD) & Quantitation (LOQ): Serially dilute the D-enantiomer standard. Determine the concentration where the Signal-to-Noise (S/N) ratio is ≥3:1 (LOD) and ≥10:1 (LOQ). For pharmaceutical grade SPPS building blocks, the LOQ must be validated at or below 0.05% relative to the nominal sample concentration.
-
Linearity and Range: Prepare a minimum of five concentration levels of the D-enantiomer ranging from the LOQ (e.g., 0.05%) to 120% of the specification limit (e.g., 0.60%). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy (Recovery): Spike known amounts of the D-enantiomer into the L-enantiomer matrix at the LOQ, 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Calculate the percentage recovery. Acceptance criteria: 90.0% – 110.0%.
-
Precision (Repeatability): Prepare six independent sample solutions of the L-enantiomer spiked with 0.5% D-enantiomer. Inject each preparation. The relative standard deviation (%RSD) of the D-enantiomer peak area must be ≤2.0% .
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. phenomenex.com [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Fmoc-N-Me-Trp(Trt)-OH proper disposal procedures
An authoritative, step-by-step operational guide for the safe handling, environmental compliance, and proper disposal of Fmoc-N-Me-Trp(Trt)-OH .
Executive Operational Brief
Fmoc-N-Me-Trp(Trt)-OH is a highly specialized, sterically hindered, and orthogonally protected amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. Because it features an N-methylated backbone and a bulky trityl (Trt) side-chain protecting group, it requires specific coupling environments—often involving hazardous organic solvents and potent coupling reagents.
While the neat powder itself is not classified as an acutely toxic (P-listed) EPA hazardous waste, laboratory disposal protocols are strictly dictated by the causality of its application . The true hazard profile emerges when this compound is dissolved in reprotoxic solvents like N,N-Dimethylformamide (DMF) or mixed with corrosive cleavage cocktails like Trifluoroacetic Acid (TFA)[2]. This guide provides a self-validating system for managing both the solid chemical and its complex liquid waste streams.
Part 1: Physicochemical Profiling & Hazard Causality
To implement a compliant disposal strategy, we must first understand the physicochemical nature of the compound and how it interacts with the SPPS environment.
Table 1: Physicochemical & Operational Profile
| Parameter | Data / Specification | Operational Implication |
| Chemical Name | Fmoc-N-Me-Trp(Trt)-OH | Bulky derivative; requires extended coupling times. |
| CAS Number | 2044710-15-6 | Unique identifier for SDS and waste profiling[3]. |
| Molecular Weight | 682.82 g/mol | High mass dictates larger solvent volumes for dissolution[3]. |
| Physical State | Solid (White to off-white powder) | Poses a combustible dust hazard; respiratory irritant. |
| Solubility | Soluble in DMF, NMP, DCM | Waste streams will be predominantly non-halogenated organics[2]. |
The Causality of SPPS Waste: During a standard Fmoc/tBu SPPS cycle, Fmoc-N-Me-Trp(Trt)-OH is subjected to activation, coupling, and deprotection[]. The waste generated is never just the amino acid; it is a complex mixture. For instance, removing the Fmoc group requires 20% piperidine in DMF, generating a basic, amine-rich waste stream[5]. Later, global deprotection removes the Trt group using TFA, generating a highly acidic waste stream[6]. Mixing these two streams in a single waste carboy will cause a dangerous exothermic acid-base reaction. Therefore, segregation is the cornerstone of this disposal protocol.
Part 2: Experimental Workflow & Waste Generation Pathway
The following diagram maps the lifecycle of Fmoc-N-Me-Trp(Trt)-OH during synthesis and dictates exactly where each waste stream must be routed.
Waste segregation pathway for Fmoc-N-Me-Trp(Trt)-OH during Solid-Phase Peptide Synthesis.
Part 3: Standard Operating Procedure (SOP) for Disposal
This self-validating protocol ensures that every step inherently prevents environmental contamination and complies with[7].
Scenario A: Disposal of Unused/Expired Solid Powder
-
Containerization: Keep the expired or contaminated Fmoc-N-Me-Trp(Trt)-OH in its original glass or high-density polyethylene (HDPE) vial. Ensure the cap is tightly sealed to prevent dust aerosolization.
-
Labeling: Affix a hazardous waste tag. Label it explicitly as "Non-RCRA Regulated Chemical Waste - Fmoc-N-Me-Trp(Trt)-OH (Solid)". Do not use abbreviations on official waste tags[8].
-
Accumulation: Place the vial in a designated solid chemical waste bin within your laboratory's Satellite Accumulation Area (SAA).
-
Final Disposal: Request a pickup from your Environmental Health and Safety (EHS) department. It will typically be routed for high-temperature incineration.
Scenario B: Disposal of Liquid SPPS Waste (Mixed Streams)
Because Fmoc-N-Me-Trp(Trt)-OH is processed in solution, the liquid waste must be segregated into three distinct streams:
Step 1: Coupling Wash Waste (Non-Halogenated Organics)
-
Composition: Unreacted Fmoc-N-Me-Trp(Trt)-OH, DMF (or green alternatives like PolarClean), DIC, and OxymaPure[5].
-
Action: Route this into a carboy labeled "Hazardous Waste - Non-Halogenated Solvents".
-
Causality: DMF is a reproductive toxin and must not be poured down the drain. Keeping it free of halogens reduces incineration costs.
Step 2: Deprotection Waste (Basic Organics)
-
Composition: 20% Piperidine in DMF, dibenzofulvene-piperidine adducts[6].
-
Action: Route into a separate carboy labeled "Hazardous Waste - Basic Organic Solvents".
-
Causality: Piperidine is a DEA List I chemical and a strong base. Mixing it with acids will cause pressure buildup and potential carboy rupture.
Step 3: Cleavage Waste (Acidic Organics)
-
Composition: TFA, Triisopropylsilane (TIS), Water, and the cleaved Trityl (Trt) protecting group[6].
-
Action: Route into a highly resistant, vented HDPE carboy labeled "Hazardous Waste - Acidic Organics (TFA)".
-
Causality: TFA is highly corrosive. Glass containers should be avoided for bulk TFA waste due to the risk of shattering upon impact.
Part 4: Spill Response & Decontamination Protocol
A spill of Fmoc-N-Me-Trp(Trt)-OH requires immediate action based on its physical state.
Protocol for Solid Powder Spills:
-
Don PPE: Nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with isopropanol or water to agglomerate the particles and prevent inhalation hazards.
-
Collect: Use a disposable plastic scoop to transfer the dampened powder into a wide-mouth HDPE waste container.
-
Decontaminate: Wipe the surface with a paper towel soaked in isopropanol, then dispose of the towels in the solid hazardous waste bin.
Protocol for Liquid Solution Spills (e.g., in DMF):
-
Ventilate: Ensure fume hoods are running at maximum capacity. DMF vapors are hazardous[2].
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).
-
Containerize: Sweep the saturated absorbent into a hazardous waste bucket, seal tightly, and label as "Spill Debris containing DMF and Amino Acid Derivatives".
Part 5: EPA Compliance & Environmental Strategy
To maintain compliance and build a sustainable laboratory, adhere to the following regulatory thresholds and green chemistry initiatives:
Table 2: EPA Satellite Accumulation Area (SAA) Limits [7][8]
| Waste Category | Accumulation Limit | Maximum Storage Time |
| Standard Hazardous Waste | 55 Gallons | Up to 12 months (under Subpart K) |
| Acutely Toxic (P-Listed) | 1 Quart (Liquid) or 1 kg (Solid) | Must be removed within 3 days of limit |
Note: Fmoc-N-Me-Trp(Trt)-OH and its standard SPPS solvents fall under the 55-gallon limit. However, laboratories operating under EPA Subpart K must ensure all waste is removed every 12 months regardless of volume[7].
Sustainability Insight: To reduce the environmental burden of disposing of DMF-heavy waste streams, modern laboratories are transitioning to Aqueous Solid-Phase Peptide Synthesis (ASPPS) or using green solvents like PolarClean and water mixtures, which drastically reduces the toxicity and disposal costs of the resulting waste[2].
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]
-
Laboratory Chemical Waste Management Guidelines Environmental Health and Radiation Safety (EHRS) - University of Pennsylvania URL:[Link]
-
Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal Green Chemistry / Taylor & Francis URL:[Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids ACS Sustainable Chemistry & Engineering URL:[Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents RSC Publishing URL:[Link]
Sources
- 1. Fmoc-N-Me-Trp(Trt)-OH | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trt me | Sigma-Aldrich [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Fmoc-N-Me-Trp(Trt)-OH
Comprehensive Safety and Operational Guide: Handling Fmoc-N-Me-Trp(Trt)-OH in Peptide Synthesis
Chemical Profile & Operational Causality
Fmoc-N-Me-Trp(Trt)-OH is a highly specialized, sterically hindered amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug development to enhance proteolytic stability, increase membrane permeability, and restrict conformational flexibility[1].
However, handling this compound requires strict adherence to safety and operational protocols. The hazards stem not only from the fine powder itself—which acts as a respiratory irritant and skin sensitizer—but from the highly reactive, toxic ecosystem of SPPS reagents (e.g., DMF, Piperidine, TFA, and coupling agents like HATU) required to process it[2]. Furthermore, the Trityl (Trt) protecting group on the indole nitrogen is highly acid-labile, necessitating precise environmental controls to prevent premature deprotection[3].
Table 1: Quantitative Chemical Profile
| Property | Value | Causality / Significance in Synthesis |
| CAS Number | 2044710-15-6 | Unique identifier for safety tracking[4]. |
| Molecular Weight | 682.81 g/mol | High MW due to bulky protecting groups; requires careful stoichiometric calculation[4]. |
| Formula | C46H38N2O4 | Highly lipophilic; dictates the use of strong organic solvents (DMF/NMP) for dissolution. |
| Protecting Groups | Fmoc (N-alpha), Trt (Indole) | Fmoc is base-labile (removed by piperidine); Trt is acid-labile (removed by TFA)[3]. |
Personal Protective Equipment (PPE) Matrix
Handling Fmoc-N-Me-Trp(Trt)-OH and its associated SPPS reagents requires a defense-in-depth approach. The following PPE matrix outlines the mandatory protective gear and the specific chemical causality behind each requirement.
Table 2: Required PPE and Hazard Causality
| PPE Category | Specification | Hazard Causality & Justification |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 compliant) | Protects against the aerosolization of fine Fmoc-amino acid dust during weighing, and severe ocular damage from accidental splashes of Piperidine or TFA during the synthesis cycle. |
| Hand Protection | Nitrile gloves (Double-gloving mandatory) | Fmoc-derivatives can cause contact dermatitis. More critically, the primary solvent, DMF, rapidly permeates standard nitrile. Double-gloving mitigates systemic absorption of dissolved hazardous reagents. |
| Body Protection | Flame-resistant, knee-length lab coat | Shields skin and personal clothing from highly reactive coupling agents (e.g., HATU, DIEA) and corrosive cleavage cocktails. |
| Respiratory | N95/P100 particulate respirator | Required only if weighing outside a containment zone. Standard protocol dictates that all handling of the dry powder and volatile solvents must occur strictly inside a certified fume hood to prevent respiratory sensitization. |
Experimental Protocol: Coupling Fmoc-N-Me-Trp(Trt)-OH
N-methylated amino acids present a significant thermodynamic barrier during SPPS due to severe steric clash at the N-terminal amine. Standard coupling reagents (like HBTU or DIC/HOBt) often fail to achieve complete conversion. The following self-validating protocol utilizes highly reactive O7-azabenzotriazole chemistry to force the reaction to completion[2].
Step-by-Step Methodology
Step 1: Reagent Preparation and Swelling
-
Action: In a certified fume hood, weigh 3 to 4 equivalents of Fmoc-N-Me-Trp(Trt)-OH relative to the resin loading capacity. Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: The massive steric bulk of the N-methyl group and the Trityl-protected indole ring drastically reduces collision frequency. An excess of 3-4 equivalents drives the reaction kinetics forward.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 minutes, then 15 minutes). Wash thoroughly with DMF (5 × 1 min).
-
Causality: Piperidine acts as a mild base to cleave the Fmoc group via an E1cB mechanism, exposing the secondary amine for the next coupling step.
Step 3: Activation and Coupling
-
Action: Dissolve the Fmoc-N-Me-Trp(Trt)-OH in a minimal volume of DMF. Add 1 equivalent of HATU (relative to the amino acid) and 2.5 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate, then transfer the solution to the resin. Allow coupling to proceed for 2 to 4 hours.
-
Causality: HATU generates a highly reactive active ester that overcomes the steric hindrance of the N-methyl group. DIEA serves as a non-nucleophilic base to catalyze the esterification without reacting with the activated intermediate. Safety Note: HATU is a severe allergen; handle with extreme caution[2].
Step 4: Self-Validation (The Chloranil Test)
-
Action: Extract a few resin beads, wash with DCM, and perform a Chloranil test.
-
Causality: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. The Chloranil test specifically detects the presence of unreacted secondary amines (turning blue/green if incomplete). If positive, perform a second coupling cycle before proceeding.
Workflow for coupling sterically hindered Fmoc-N-Me-Trp(Trt)-OH in SPPS.
Waste Management and Disposal Plan
The synthesis of peptides using Fmoc-N-Me-Trp(Trt)-OH generates complex, multi-hazard waste streams. Strict segregation is legally required and chemically necessary to prevent exothermic reactions or toxic gas release[5].
-
Solid Hazardous Waste: Empty reagent vials, weighing boats, contaminated gloves, and spent resin must be disposed of in a designated, heavy-duty solid hazardous waste bin lined with a compatible polymer bag.
-
Non-Halogenated Basic Waste: Wash fractions containing DMF, unreacted Fmoc-N-Me-Trp(Trt)-OH, Piperidine, and DIEA must be routed to non-halogenated basic waste carboys.
-
Halogenated Waste: If Dichloromethane (DCM) is utilized for resin shrinking or washing, it must be strictly segregated into halogenated waste containers to comply with environmental incineration regulations.
-
TFA Acidic Waste: The final global cleavage step utilizes Trifluoroacetic acid (TFA) to separate the peptide from the resin and remove the Trityl group from the tryptophan residue[3]. TFA waste is highly corrosive and must be collected in specialized High-Density Polyethylene (HDPE) acid-compatible containers. Never mix TFA waste with basic organic waste (Piperidine/DIEA) , as this will trigger a violent, exothermic neutralization reaction that can rupture the container[5].
Emergency Response Protocols
-
Powder Spill: Do not sweep dry, as this will aerosolize the sensitizing powder. Cover the spill with damp absorbent paper, carefully scoop the material into a hazardous waste bag, and wash the surface thoroughly with soap and water.
-
Solvent Exposure (Skin): Immediately remove contaminated PPE and clothing. Flush the affected skin with copious amounts of water for at least 15 minutes at a safety shower.
-
Inhalation: If respiratory irritation occurs during weighing, immediately move the affected personnel to fresh air and seek medical evaluation.
References
-
American Peptide Society. "Peptide Synthesis for Beginners".[Link]
-
ACS Publications. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis". Organic Letters.[Link]
Sources
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
